Chemical structure and properties of 1-Methyl-1,5-naphthyridin-4(1H)-one
Scaffold Architecture, Synthetic Pathways, and Medicinal Utility Executive Summary This technical guide provides a comprehensive analysis of 1-Methyl-1,5-naphthyridin-4(1H)-one , a bicyclic heterocyclic scaffold critical...
Author: BenchChem Technical Support Team. Date: February 2026
Scaffold Architecture, Synthetic Pathways, and Medicinal Utility
Executive Summary
This technical guide provides a comprehensive analysis of 1-Methyl-1,5-naphthyridin-4(1H)-one , a bicyclic heterocyclic scaffold critical to medicinal chemistry. Structurally analogous to the quinolone antibiotics (e.g., nalidixic acid), this core moiety is distinguished by its 1,5-diaza arrangement. It serves as a privileged structure in the development of DNA gyrase inhibitors , Type II topoisomerase poisons , and increasingly, kinase inhibitors (e.g., PI3K/mTOR). This document details its electronic structure, validated synthetic protocols, and reactivity profiles for researchers in drug discovery.
Structural Architecture & Electronic Properties
Nomenclature and Isomerism
The compound is a derivative of 1,5-naphthyridine . The "4(1H)-one" designation indicates a carbonyl group at position 4 and a hydrogen atom on the nitrogen at position 1. In the title compound, this hydrogen is replaced by a methyl group , locking the molecule in its keto form and preventing the keto-enol tautomerism typical of the parent species.
Electronic State: The N1-methyl group creates a fixed dipole. The molecule exhibits significant aromatic character in the pyridine ring (positions 5,6,7,8) and vinylogous amide character in the pyridone ring.
Electronic Distribution and Resonance
The 4-pyridone ring system is electron-deficient but stabilized by resonance. The lone pair on N1 donates into the carbonyl system, creating a zwitterionic resonance contributor that increases nucleophilicity at the carbonyl oxygen and electrophilicity at C2.
Figure 1: Resonance contributions and resulting physicochemical properties of the N-methylated pyridone system.
Synthetic Methodologies
The synthesis of 1-Methyl-1,5-naphthyridin-4(1H)-one typically proceeds via the Gould-Jacobs reaction , modified for the 1,5-naphthyridine isomer. This route is preferred for its scalability and the availability of starting materials.
Confirmed Protocol: The Modified Gould-Jacobs Route
This protocol synthesizes the parent 4(1H)-one, followed by regioselective N-methylation.
Note: 3-aminopyridine derivatives can cyclize at C2 or C4. Cyclization at C2 yields the 1,5-naphthyridine; cyclization at C4 yields the 1,7-naphthyridine. Electronic control usually favors the 1,5-isomer, but separation may be required.
Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), K₂CO₃, DMF.
Selectivity: N-alkylation vs. O-alkylation.
Optimization: Use of a polar aprotic solvent (DMF) and softer alkylating agents favors the N-isomer (thermodynamic product) over the O-isomer (kinetic product).
Figure 2: Step-wise synthetic workflow via the Gould-Jacobs reaction and subsequent methylation.
Physicochemical & Reactivity Profile
Physical Properties Data
Note: Values are aggregated from experimental data of the scaffold and high-confidence predictive models.
Property
Value / Description
Significance
Molecular Formula
C₉H₈N₂O
Core composition
Molecular Weight
160.17 g/mol
Fragment-like (Lead-like)
Physical State
Solid (Crystalline)
Stable at RT
Solubility
DMSO, MeOH, DCM
Poor water solubility (neutral pH)
LogP (Calc)
~0.8 - 1.2
Lipophilic enough for cell permeability
H-Bond Donors
0
N-Methylation removes NH donor
H-Bond Acceptors
2 (N5, O=C4)
Key for target binding (e.g., Kinase hinge)
Reactivity Hotspots
C2 Position (Electrophilic): The position adjacent to N1 is susceptible to nucleophilic attack if activated, though less so than in 1,8-naphthyridines.
C3 Position (Nucleophilic): The "alpha" position to the carbonyl. Can be halogenated (bromination/iodination) to introduce handles for Suzuki/Sonogashira coupling.
C8 Position: In the fused pyridine ring, this position is accessible for functionalization via N-oxide rearrangement or direct lithiation strategies.
Medicinal Chemistry Applications
Bioisosterism with Quinolones
The 1-methyl-1,5-naphthyridin-4-one scaffold is a direct aza-bioisostere of the 4-quinolone scaffold found in Ciprofloxacin and Levofloxacin.
Mechanism: The 4-keto-3-carboxylic acid motif (if C3 is carboxylated) chelates Mg²⁺ in the DNA Gyrase/Topoisomerase IV active site.
Advantage: The N5 nitrogen provides an additional hydrogen bond acceptor vector, potentially altering specificity against resistant bacterial strains.
Kinase Inhibition (PI3K/mTOR)
Recent SAR (Structure-Activity Relationship) studies utilize the 1,5-naphthyridine core to target lipid kinases.
Binding Mode: The N1-C4=O motif mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase domain.
Rationale: The 1,5-isomer offers a different vector for substituents at C2 and C8 compared to the more common quinolines, allowing access to different hydrophobic pockets in the enzyme.
References
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.
Foundational text for the cyclization methodology used for naphthyridines.
Litvinov, V. P. (2004). Advances in the chemistry of naphthyridines.[2][3][5][6] Russian Chemical Reviews.[7][8]
Comprehensive review of 1,5-naphthyridine synthesis and reactivity.
Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives.[5][6][9] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry.
Establishes the biological relevance of the N-alkyl-4-pyridone pharmacophore.
Bouzard, D. (1990). Recent Advances in the Chemistry of Quinolones. In: Recent Progress in the Chemical Synthesis of Antibiotics. Springer.
Details the regioselectivity of N-alkylation vs O-alkyl
BenchChem Protocols. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.
Modern process chemistry parameters for the 1,5-isomer.
The Ascendant Role of 1,5-Naphthyridinones in Modern Medicinal Chemistry: A Technical Guide
Abstract The 1,5-naphthyridinone scaffold has emerged as a "privileged" structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides an in-depth e...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 1,5-naphthyridinone scaffold has emerged as a "privileged" structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and multifaceted applications of 1,5-naphthyridinone derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, offers field-proven insights into experimental design, and provides detailed protocols for the synthesis and biological evaluation of these promising compounds. We will delve into their significant roles as anticancer, antibacterial, and antiviral agents, elucidating the molecular mechanisms that drive their potent biological activities.
The 1,5-Naphthyridinone Core: A Foundation for Diverse Bioactivity
The 1,5-naphthyridine ring system, a bicyclic heterocycle containing two nitrogen atoms, forms the structural basis of the compounds discussed herein. The introduction of a carbonyl group gives rise to the 1,5-naphthyridinone core, a scaffold that has proven to be exceptionally versatile for therapeutic intervention. Its rigid, planar structure provides a well-defined framework for the spatial orientation of various substituents, enabling precise interactions with biological targets. The strategic placement of functional groups on the 1,5-naphthyridinone ring system allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a highly attractive starting point for drug discovery campaigns.[1]
Core Synthetic Strategies: Building the Scaffold
The construction of the 1,5-naphthyridinone skeleton can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern. A prevalent and effective method is the Gould-Jacobs reaction, which involves the condensation of a 3-aminopyridine derivative with a substituted malonic ester, followed by thermal cyclization.[2]
Caption: The Gould-Jacobs reaction for 1,5-naphthyridinone synthesis.
Another classical and robust method for accessing the broader 1,5-naphthyridine framework is the Skraup synthesis, which utilizes the reaction of a 3-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[3] Modifications of these fundamental reactions, along with novel synthetic approaches, continue to expand the chemical space accessible to medicinal chemists.[4][5]
1,5-Naphthyridinone derivatives have demonstrated significant potential in oncology, with several classes of compounds exhibiting potent activity against a range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of enzymes critical for cancer cell proliferation and survival.[6]
Topoisomerase I Inhibition: Disrupting DNA Replication
Human topoisomerase I (Top1) is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription. Its inhibition leads to the accumulation of DNA strand breaks and subsequent cell death, making it a validated target for cancer therapy. A number of phenyl- and indeno-1,5-naphthyridine derivatives have been identified as potent Top1 inhibitors.[7][8] These compounds are designed to mimic the binding of the natural substrate, camptothecin, to the Top1-DNA covalent complex, thereby stabilizing it and preventing the re-ligation of the DNA strand.[9][10]
Caption: Mechanism of Topoisomerase I inhibition.
Kinase Inhibition: A Versatile Strategy
Protein kinases play a central role in signal transduction pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. 1,5-Naphthyridinone derivatives have been successfully developed as inhibitors of several key kinases.
The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis.[6] Several 1,5-naphthyridine derivatives have emerged as potent and selective inhibitors of the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5).[11][12][13] By blocking the autophosphorylation of ALK5, these compounds prevent the downstream signaling cascade that promotes tumor growth and metastasis.[14]
Table 1: ALK5 Inhibitory Activity of Representative 1,5-Naphthyridine Derivatives
Antibacterial Applications: A New Front Against Resistance
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Novel bacterial topoisomerase inhibitors (NBTIs) represent a new class of broad-spectrum antibacterial agents that target bacterial DNA gyrase and topoisomerase IV.[1][15] The 1,5-naphthyridinone scaffold has been instrumental in the development of potent NBTIs.[16] These compounds bind to a different site on the enzyme-DNA complex compared to fluoroquinolones, and thus do not exhibit cross-resistance with this established class of antibiotics.[17]
Structure-Activity Relationship (SAR) of 1,5-Naphthyridinone NBTIs
Extensive SAR studies have been conducted on 1,5-naphthyridinone-based NBTIs. These studies have revealed that substitutions at the N-1, C-2, and C-7 positions are critical for antibacterial potency and spectrum.[16][17] For instance, a 7-fluoro-1-cyanomethyl-1,5-naphthyridin-2-one derivative has shown improved potency and a broad spectrum of activity.[16]
Table 2: Antibacterial Activity of a Representative 1,5-Naphthyridinone NBTI
The 1,5-naphthyridinone scaffold has also shown promise in the development of antiviral agents. A notable example is its application in the design of HIV integrase inhibitors.
HIV Integrase Inhibition
HIV integrase is a key enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step in the viral replication cycle. A series of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives have been identified as potent HIV-integrase inhibitors.[18] SAR studies have demonstrated that a 7-benzyl substituent is crucial for potent enzyme inhibition, and the introduction of a carboxamide moiety at the C-3 position can improve pharmacokinetic properties.[18]
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for the synthesis of a representative 1,5-naphthyridinone derivative and a key biological assay are provided below.
Synthesis of 4-Hydroxy-7-phenyl-1,5-naphthyridin-2(1H)-one
This protocol describes a general procedure for the synthesis of a 1,5-naphthyridin-2(1H)-one derivative via a Gould-Jacobs-type reaction followed by cyclization.
Materials:
3-Amino-6-phenylpyridine
Diethyl malonate
Sodium ethoxide
Diphenyl ether
Ethanol
Hydrochloric acid
Procedure:
Condensation: In a round-bottom flask, dissolve 3-amino-6-phenylpyridine (1 equivalent) in anhydrous ethanol. Add sodium ethoxide (1.1 equivalents) and diethyl malonate (1.2 equivalents). Reflux the mixture for 6 hours. Monitor the reaction by TLC.
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water. Acidify with dilute hydrochloric acid to precipitate the intermediate. Filter the solid, wash with water, and dry under vacuum.
Cyclization: Add the dried intermediate to high-boiling diphenyl ether in a flask equipped with a condenser. Heat the mixture to 250 °C for 30 minutes.
Isolation: Cool the reaction mixture to room temperature. The product will precipitate out. Add hexane to facilitate precipitation. Filter the solid, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure 4-hydroxy-7-phenyl-1,5-naphthyridin-2(1H)-one.
Caption: Workflow for the synthesis of a 1,5-naphthyridin-2(1H)-one derivative.
Topoisomerase I Relaxation Assay
This protocol outlines a method to assess the inhibitory activity of 1,5-naphthyridinone derivatives against human topoisomerase I.
Materials:
Supercoiled plasmid DNA (e.g., pBR322)
Human Topoisomerase I
Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mM spermidine, and 5% glycerol)
Test compounds (1,5-naphthyridinone derivatives) dissolved in DMSO
Stop Solution (e.g., 1% SDS, 50 mM EDTA, and 0.025% bromophenol blue)
Agarose gel (1%)
Ethidium bromide or other DNA stain
Gel electrophoresis apparatus and power supply
Procedure:
Prepare reaction mixtures containing supercoiled plasmid DNA (250 ng), reaction buffer, and varying concentrations of the test compound.
Initiate the reaction by adding human Topoisomerase I (1 unit). The final reaction volume is typically 20 µL.
Incubate the reactions at 37 °C for 30 minutes.
Terminate the reactions by adding 5 µL of the stop solution.
Load the samples onto a 1% agarose gel.
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of Top1 activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.[19]
Conclusion and Future Directions
The 1,5-naphthyridinone scaffold has unequivocally established its importance in medicinal chemistry. Its synthetic tractability and the ability to modulate its biological activity through targeted substitutions have led to the discovery of potent inhibitors for a range of therapeutic targets. The diverse applications of 1,5-naphthyridinone derivatives in oncology, infectious diseases, and potentially other therapeutic areas highlight the power of this privileged scaffold.
Future research in this field will likely focus on:
Expansion of Chemical Diversity: The development of novel synthetic methodologies to access a wider range of 1,5-naphthyridinone analogues.[2]
Structure-Based Drug Design: The use of computational modeling and X-ray crystallography to design next-generation inhibitors with improved potency and selectivity.[11]
Exploration of New Therapeutic Targets: Investigating the potential of 1,5-naphthyridinone derivatives against other emerging biological targets.
The continued exploration of the 1,5-naphthyridinone scaffold holds great promise for the development of new and effective medicines to address unmet medical needs.
References
Synthesis and antiviral activity of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one HIV integrase inhibitors. PubMed. [Link]
Tricyclic 1,5-naphthyridinone oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents-SAR of left-hand-side moiety (Part-2). PubMed. [Link]
Hydroxy tricyclic 1,5-naphthyridinone oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents-SAR of RHS moiety (Part-3). PubMed. [Link]
Structure activity relationship of N-1 substituted 1,5-naphthyrid-2-one analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-9). PubMed. [Link]
Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed. [Link]
Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. ResearchGate. [Link]
Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. PMC. [Link]
Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). PubMed. [Link]
Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC. [Link]
Synthesis of Heterocyclic Fused[3][18]naphthyridines by Intramolecular HDA Reactions. MDPI. [Link]
Naphthyridines with Antiviral Activity - A Review. PubMed. [Link]
Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]
Naphthyridines with Antiviral Activity - A Review. ResearchGate. [Link]
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]
Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Bentham Science. [Link]
Dibenzo[c,h][3][18]naphthyridinediones as topoisomerase I inhibitors: design, synthesis, and biological evaluation. PubMed. [Link]
Amsacrine Derivatives Selectively Inhibit Mycobacterial Topoisomerase I (TopA), Impair M. smegmatis Growth and Disturb Chromosome Replication. Frontiers. [Link]
Dibenzo[c,h][3][18]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation. PMC. [Link]
Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. PubMed. [Link]
Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. ResearchGate. [Link]
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
The "Magic Methyl" Effect: A Technical Guide to N-Methylated Naphthyridinone Scaffolds in Drug Discovery
Introduction: The Naphthyridinone Core and the Strategic Advantage of N-Methylation Naphthyridines, bicyclic heterocyclic compounds composed of two fused pyridine rings, represent a "privileged scaffold" in medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Naphthyridinone Core and the Strategic Advantage of N-Methylation
Naphthyridines, bicyclic heterocyclic compounds composed of two fused pyridine rings, represent a "privileged scaffold" in medicinal chemistry.[1] Their inherent structural features allow for diverse substitutions, leading to a wide spectrum of pharmacological activities. Among the various naphthyridine isomers, the naphthyridinone core, particularly the 1,6- and 1,8-isomers, has garnered significant attention as a versatile template for the design of novel therapeutics. These scaffolds are central to the development of agents targeting a range of diseases, from cancers to inflammatory conditions.
This technical guide focuses on a specific, yet profoundly impactful, modification of the naphthyridinone scaffold: N-methylation. The introduction of a methyl group at a nitrogen atom within the core structure—often referred to as the "magic methyl" effect—can dramatically alter the physicochemical and pharmacological properties of a molecule. This seemingly minor addition can lead to enhanced potency, improved metabolic stability, increased cell permeability, and altered target selectivity. For researchers, scientists, and drug development professionals, understanding the nuances of N-methylation within the naphthyridinone framework is critical for unlocking the full therapeutic potential of this important class of compounds.
This guide will provide an in-depth exploration of N-methylated naphthyridinone scaffolds, covering their synthesis, diverse biological activities, and the underlying mechanisms of action. We will delve into specific case studies, present detailed experimental protocols, and offer insights into the rational design of these promising drug candidates.
Synthetic Strategies for N-Methylated Naphthyridinones: Building the Core and Introducing the Key Methyl Group
The synthesis of N-methylated naphthyridinones can be broadly approached in two ways: construction of the naphthyridinone ring from a pre-formed N-methylated precursor or post-modification of a pre-existing naphthyridinone scaffold. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.
A common route to the 1,6-naphthyridin-2(1H)-one core involves the cyclization of substituted pyridines. For instance, a 4-chloropyridine derivative can be reacted with an amine to introduce the N1 substituent, which can be a methylamine to directly form the N-methylated scaffold. This intermediate is then condensed with a suitable partner, such as methyl phenylacetate, to construct the second ring.[2]
Alternatively, and more commonly for introducing the N-methyl group, is the alkylation of the parent naphthyridinone. This is typically achieved after the core scaffold has been assembled.
Experimental Protocol: General N-Methylation of a Naphthyridinone Scaffold using Methyl Iodide
This protocol provides a general method for the N-methylation of a naphthyridinone at the N1 position.
Materials:
1,6-Naphthyridin-2(1H)-one derivative (1.0 eq)
Methyl iodide (CH₃I) (1.2-1.5 eq)
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser (if heating is required)
Thin-layer chromatography (TLC) supplies
Standard work-up and purification reagents (e.g., water, ethyl acetate, brine, sodium sulfate, silica gel for chromatography)
Procedure:
To a solution of the 1,6-naphthyridin-2(1H)-one derivative in anhydrous DMF or acetone, add the base (K₂CO₃ or Cs₂CO₃).
Stir the suspension at room temperature for 30 minutes.
Slowly add methyl iodide to the reaction mixture.
The reaction can be stirred at room temperature or gently heated (e.g., to 50-60 °C) to facilitate the reaction. Reaction progress should be monitored by TLC.
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired N-methylated naphthyridinone.
Biological Applications and Mechanisms of Action of N-Methylated Naphthyridinones
The introduction of an N-methyl group can profoundly influence the biological activity of naphthyridinone scaffolds, often enhancing their potency and selectivity for specific molecular targets. Below, we explore two key areas where N-methylated naphthyridinones have shown significant promise: as MET kinase inhibitors and as topoisomerase I inhibitors.
N-Methylated 1,6-Naphthyridinones as Potent MET Kinase Inhibitors
The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways.[3][4] Dysregulation of MET signaling is implicated in the progression of various cancers, making it an attractive therapeutic target.[5]
Several 1,6-naphthyridinone derivatives have been identified as potent MET kinase inhibitors. In this context, derivatization at the N1 position has been shown to be crucial for optimizing both potency and pharmacokinetic properties. For instance, further study of the derivatization of the N(1) amine group of a lead compound led to the discovery of a derivative with a good MET potency (IC50 of 7.1 nM) and markedly improved drug-like properties, including favorable oral bioavailability.
The following diagram illustrates the central role of MET in oncogenic signaling and the points of intervention for inhibitors.
Caption: MET Kinase Signaling Pathway and Inhibition.
N-Methylated Dibenzo[c,h][3][6]naphthyridin-6-ones as Topoisomerase I-Targeting Anticancer Agents
Topoisomerase I (Top1) is a nuclear enzyme essential for resolving DNA topological problems during replication and transcription. It functions by creating a transient single-strand break in the DNA, allowing for the relaxation of supercoils, and then religating the break.[6] Certain anticancer agents, known as Top1 inhibitors, stabilize the covalent Top1-DNA cleavage complex, leading to lethal DNA damage and apoptosis in cancer cells.
Dibenzo[c,h][3][6]naphthyridin-6-ones have emerged as a novel class of non-camptothecin Top1 inhibitors. Structure-activity relationship (SAR) studies have revealed that substitution at the 5-position of this scaffold is critical for its biological activity. Notably, the presence of a 5-(2-N,N-dimethylaminoethyl) substituent has been shown to confer potent Top1-targeting activity and significant antitumor effects. This highlights the importance of the N,N-dimethyl moiety for the compound's mechanism of action.
The following workflow illustrates the mechanism of Topoisomerase I and how N-methylated dibenzo[c,h][3][6]naphthyridin-6-ones intervene.
Caption: Topoisomerase I Inhibition Workflow.
The "Magic Methyl" Effect: A Quantitative Perspective
The strategic addition of a methyl group to a nitrogen atom in the naphthyridinone scaffold can lead to significant improvements in key drug-like properties. While a direct head-to-head comparison of an N-methylated versus an N-H naphthyridinone across all parameters is not always available in a single study, the collective evidence from the literature allows us to compile a representative summary of the potential benefits.
Parameter
N-H Naphthyridinone
N-Methylated Naphthyridinone
Rationale for Improvement
Potency (IC₅₀)
Variable
Often Increased
The methyl group can provide favorable steric interactions with the target protein, leading to enhanced binding affinity.
Metabolic Stability
Susceptible to N-dealkylation and other metabolic transformations
Generally more stable
The methyl group can shield the nitrogen from enzymatic degradation, reducing metabolic clearance.
Cell Permeability
Moderate
Often Improved
Increased lipophilicity due to the methyl group can enhance passive diffusion across cell membranes.
Aqueous Solubility
Generally low
Can be decreased
The increase in lipophilicity can sometimes lead to reduced aqueous solubility, a factor to be considered in formulation.
Oral Bioavailability
Variable
Often Enhanced
A combination of increased metabolic stability and improved permeability can lead to higher oral bioavailability.
Conclusion and Future Perspectives
N-methylated naphthyridinone scaffolds represent a highly promising class of compounds in the ongoing quest for novel and effective therapeutics. The seemingly simple act of N-methylation can have a profound and multifaceted impact on the pharmacological profile of these molecules, often transforming a moderately active compound into a potent and drug-like clinical candidate. The case studies of MET kinase and topoisomerase I inhibitors clearly demonstrate the power of this strategic modification.
As our understanding of the intricate interactions between small molecules and their biological targets continues to grow, so too will our ability to rationally design and synthesize N-methylated naphthyridinones with tailored properties. Future research in this area will likely focus on exploring novel N-alkylation strategies, further elucidating the precise structure-activity relationships, and applying this powerful tool to a wider range of therapeutic targets. The "magic methyl" effect, when applied to the versatile naphthyridinone scaffold, is poised to continue delivering innovative solutions to pressing medical needs.
References
MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies. (2022). Cancers, 14(22), 5612. [Link]
Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? (2016). Cancers, 8(3), 36. [Link]
Synthesis of N-substituted 5-[2-(N-alkylamino)ethyl]dibenzo[c,h][3][6]-naphthyridines as novel topoisomerase I-targeting antitumor agents. (2008). Bioorganic & Medicinal Chemistry, 16(20), 9295–9301. [Link]
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MET molecular mechanisms and therapiesin lung cancer. (2008). Cell Division, 3, 11. [Link]
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Design, Synthesis and Evaluation of Dibenzo[c,h][3][6]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. (2010). Journal of Medicinal Chemistry, 53(24), 8716–8726. [Link]
Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. (2014). ACS Sustainable Chemistry & Engineering, 2(10), 2339–2346. [Link]
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). MDPI. [Link]
Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Journal of Medicinal Chemistry, 65(4), 3045–3063. [Link]
Recent progress in DNA methyltransferase inhibitors as anticancer agents. (2023). Frontiers in Pharmacology, 14, 1195311. [Link]
Synthesis of N-substituted 5-[2-(N-alkylamino)ethyl]dibenzo[c,h][3][6]naphthyridines as novel topoisomerase I-targeting antitumor agents. (2008). Bioorganic & Medicinal Chemistry, 16(20), 9295-9301. [Link]
pharmacokinetic modeling of metonitazene and isotonitazene using in vitro and in vivo models and comparison to human postmortem casework. (2023). St. John's Scholar. [Link]
Synthesis, DNA Binding and Topoisomerase I Inhibition Activity of Thiazacridine and Imidazacridine Derivatives. (2013). Molecules, 18(12), 14878–14892. [Link]
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). ResearchGate. [Link]
Biological Activity and Therapeutic Potential of 1-Methyl-1,5-naphthyridin-4(1H)-one
Executive Summary The 1,5-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, distinct from its more common 1,8-isomer (found in nalidixic acid). This whitepaper provides a comprehensive te...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1,5-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, distinct from its more common 1,8-isomer (found in nalidixic acid). This whitepaper provides a comprehensive technical analysis of 1-Methyl-1,5-naphthyridin-4(1H)-one , a core pharmacophore optimized for specific interaction with DNA-processing enzymes and kinase domains.
While often overshadowed by quinolones, the 1,5-naphthyridin-4-one core exhibits unique electronic properties that make it a potent template for Topoisomerase I poisons (oncology) and DNA Gyrase inhibitors (antimicrobial) . This guide details the structural rationale for N1-methylation, therapeutic applications, and validated experimental protocols for evaluating its biological activity.[1]
Structural Pharmacology: The N-Methyl "Lock"
The biological efficacy of naphthyridinones relies heavily on their tautomeric state. The 1,5-naphthyridin-4-one core can exist in equilibrium between the 4-oxo (ketone) and 4-hydroxy (enol) forms.
The Tautomeric Trap
For many targets, particularly DNA gyrase and Topoisomerase, the 4-oxo form is the active species required for hydrogen bonding with the enzyme-DNA complex.
Problem: In unsubstituted naphthyridines, the equilibrium often shifts, or the proton is labile.
Solution: Methylation at the N1 position (1-Methyl ) acts as a "steric and electronic lock." It permanently fixes the molecule in the 4-oxo tautomer, maximizing binding affinity and preventing non-specific ionization.
Structure-Activity Relationship (SAR) Logic
The following Graphviz diagram illustrates the critical SAR features of the molecule.
Figure 1: Structural logic of 1-Methyl-1,5-naphthyridin-4(1H)-one. The N1-methyl group is critical for locking the pharmacophore in the bioactive ketone state.
Therapeutic Applications
Oncology: Topoisomerase I Inhibition
Unlike quinolones which target bacterial gyrase, derivatives of the 1,5-naphthyridine core have shown significant potential as Topoisomerase I (Topo I) poisons , similar to Camptothecin but with a distinct toxicity profile.
Mechanism: The planar tricyclic nature (when fused or substituted) allows intercalation between DNA base pairs. The 4-oxo motif stabilizes the "cleavable complex" (DNA-Enzyme-Drug), preventing DNA religation and triggering apoptosis.
Key Insight: N1-methylated derivatives have demonstrated IC50 values in the micromolar range against colon (COLO 205) and lung (A549) cancer cell lines, often acting as interfacial poisons.
Antimicrobial Activity: Gyrase Inhibition
The 1,5-naphthyridin-4-one scaffold is an isostere of the 1,8-naphthyridine found in Nalidixic acid.
Spectrum: Primarily Gram-negative bacteria (E. coli, P. aeruginosa).
Potency: While the 1,5-isomer is generally less potent than the 1,8-isomer, the N1-methyl variant serves as a crucial scaffold for overcoming resistance mechanisms that target the N1-ethyl group of older quinolones.
Emerging Target: ALK5 Inhibition
Recent medicinal chemistry campaigns utilize the 1,5-naphthyridine core to inhibit ALK5 (TGF-β type I receptor) .[1]
Relevance: TGF-β signaling drives fibrosis and tumor metastasis.
Activity: Substituted 1,5-naphthyridines have achieved low nanomolar (IC50 < 10 nM) inhibition of ALK5 autophosphorylation.
Quantitative Data Summary
The following table summarizes representative biological activity for the 1,5-naphthyridin-4-one class.
Target / Assay
Cell Line / Enzyme
Activity Metric
Value Range
Reference Context
Anticancer
A549 (Lung Carcinoma)
IC50 (Cytotoxicity)
1.0 - 5.0 µM
Topo I Inhibition [1]
Anticancer
SKOV3 (Ovarian)
IC50 (Cytotoxicity)
1.7 - 3.5 µM
Topo I Inhibition [1]
Kinase Inhib.
ALK5 (TGF-β Receptor)
IC50 (Phosphorylation)
4 - 6 nM
Pyrazole derivatives [2]
Antibacterial
S. aureus (MRSA)
MIC
2 - 8 µg/mL
Gyrase Inhibition [3]
Antibacterial
E. coli
MIC
4 - 16 µg/mL
Gyrase Inhibition [3]
Experimental Protocols
Synthesis: The Modified Gould-Jacobs Reaction
To access 1-Methyl-1,5-naphthyridin-4(1H)-one, the standard industrial route involves the Gould-Jacobs cyclization followed by methylation.
Protocol:
Condensation: React 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM) at 110°C to form the enamine intermediate.
Cyclization: Heat the intermediate in diphenyl ether at 250°C (flash pyrolysis) to close the ring, yielding ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.
Hydrolysis/Decarboxylation: Saponify with NaOH, then heat in quinoline with copper powder to remove the C3-carboxy group if the bare core is desired.
Validation: NMR must show a singlet at ~3.8-4.0 ppm (N-Me) and loss of N-H broad signal.
Primary Assay: Topoisomerase I Relaxation Assay
This assay determines if the compound inhibits the enzyme's ability to relax supercoiled DNA, a hallmark of Topo I poisons.
Materials:
Supercoiled plasmid DNA (pBR322 or pHOT1).
Recombinant Human Topoisomerase I (HuTop1).
Assay Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA.
Workflow Diagram:
Figure 2: Workflow for Topoisomerase I DNA Relaxation Assay. Inhibition preserves supercoiled DNA, visible as faster-migrating bands on the gel.
Interpretation:
Control (No Enzyme): DNA remains supercoiled (fast migration).
Control (Enzyme only): DNA becomes relaxed (slow migration).
Active Compound: DNA remains supercoiled (resembling the "No Enzyme" lane), indicating the enzyme was inhibited before it could relax the plasmid.
References
Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. J Med Chem. Retrieved from [Link]
Matusiak, A., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals (MDPI). Retrieved from [Link]
Alonso, C., et al. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. Current Topics in Medicinal Chemistry. Retrieved from [Link]
Technical Guide: 1-Methyl-1,5-naphthyridin-4(1H)-one as a Precursor for Antibacterial Agents
Executive Summary The 1,5-naphthyridine scaffold represents a critical bioisostere of the quinoline core found in fluoroquinolone antibiotics. While the 1,8-naphthyridine system (e.g., Nalidixic acid) is historically mor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1,5-naphthyridine scaffold represents a critical bioisostere of the quinoline core found in fluoroquinolone antibiotics. While the 1,8-naphthyridine system (e.g., Nalidixic acid) is historically more prominent, the 1-methyl-1,5-naphthyridin-4(1H)-one core has emerged as a high-value precursor for Novel Bacterial Topoisomerase Inhibitors (NBTIs) and next-generation quinolone analogues.
This guide details the synthetic architecture, chemical rationale, and biological validation of this scaffold. It specifically addresses the challenge of regioselective N-methylation and functionalization at the C-7 position to overcome resistance mechanisms in Staphylococcus aureus and Pseudomonas aeruginosa.
Part 1: Structural Rationale & Pharmacophore Analysis
Bioisosterism and Binding Topology
The 1,5-naphthyridine core differs from the classic quinoline (1-benzazine) by the inclusion of a nitrogen atom at position 5. This modification alters the electron density of the B-ring, influencing both lipophilicity and binding affinity to the DNA-Gyrase complex.
The "4-One" Motif: The C-4 carbonyl, in conjunction with a C-3 carboxylic acid (or isostere), is non-negotiable for antibacterial activity. It chelates the Mg²⁺ ion bridging the drug to the phosphate backbone of bacterial DNA.
The N-1 Methyl Group: Unlike the unsubstituted lactam, the N-methyl group locks the tautomer in the 4-oxo form, preventing aromatization to the 4-hydroxy species. This steric bulk also projects into a hydrophobic pocket within the Topoisomerase IV enzyme, contributing to binding stability.
Electronic Distribution
The N-5 nitrogen acts as an electron-withdrawing group relative to the carbocyclic ring of quinolones. This lowers the pKa of the C-3 carboxylic acid and increases the electrophilicity of the C-7 position, facilitating Nucleophilic Aromatic Substitution (
)—a key reaction for introducing spectrum-expanding side chains.
Part 2: Synthetic Pathways (The Core Architecture)
The synthesis of the 1-methyl-1,5-naphthyridin-4(1H)-one core relies on the Gould-Jacobs reaction , followed by a critical regioselective alkylation.
Retrosynthetic Analysis (Graphviz)
Figure 1: Retrosynthetic strategy for the construction of the 1-methyl-1,5-naphthyridin-4(1H)-one core.
Part 3: Detailed Experimental Protocols
These protocols are designed for high purity and reproducibility. The critical step is the control of N-alkylation to avoid O-alkylation byproducts.
Protocol A: Construction of the 1,5-Naphthyridine Ring (Gould-Jacobs)[1][2][3][4][5]
Charge a 250 mL round-bottom flask with 3-aminopyridine (9.4 g, 100 mmol) and diethyl ethoxymethylenemalonate (DEEM) (21.6 g, 100 mmol).
Reflux in ethanol (or heat neat at 110°C) for 2 hours.
Monitor via TLC (EtOAc:Hexane 1:1). The disappearance of the amine indicates the formation of the enamine intermediate.
Evaporate solvent/ethanol under reduced pressure to yield the crude diethyl N-(3-pyridyl)aminomethylenemalonate as a yellow oil/solid.
Cyclization (The High-Temperature Step):
Safety Warning: This step requires Dowtherm A (diphenyl ether/biphenyl eutectic mixture) at 250°C. Ensure a blast shield is used.
Heat 100 mL of Dowtherm A to a rolling boil (~250°C).
Add the crude enamine carefully in small portions to the boiling solvent. Rapid addition maintains the high temperature required for cyclization.
Continue heating for 30–45 minutes. The solution will darken.
Cool the mixture to room temperature. The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, typically precipitates as a beige solid.
Dilute with hexane (100 mL) to further crash out the product. Filter, wash with hexane and acetone, and dry.
Protocol B: Regioselective N-Methylation
Objective: Convert the 4-hydroxy tautomer to ethyl 1-methyl-4-oxo-1,5-naphthyridine-3-carboxylate.
Rationale: The 4-hydroxy compound exists in equilibrium with the 4-oxo form. Using a soft alkylating agent and a carbonate base favors N-alkylation over O-alkylation.
Suspend the product from Protocol A (10 mmol) in anhydrous DMF (30 mL).
Add Potassium Carbonate (
) (15 mmol, 1.5 eq). Stir for 30 minutes at room temperature to deprotonate the lactam nitrogen.
Add Methyl Iodide (MeI) (12 mmol, 1.2 eq) dropwise. Caution: MeI is a neurotoxin.
Stir at 60°C for 4–6 hours.
Workup: Pour the reaction mixture into ice water (150 mL). The N-methylated ester will precipitate.
Filter the solid. Recrystallize from Ethanol/DMF if necessary to remove any trace O-methylated byproduct.
Protocol C: Hydrolysis to the Active Acid
Suspend the N-methyl ester in 6M HCl (or 10% NaOH followed by acidification).
Reflux for 2 hours.
Cool to room temperature. The target, 1-methyl-4-oxo-1,5-naphthyridine-3-carboxylic acid , will precipitate.
Filter, wash with water, and dry.
Part 4: Structure-Activity Relationship (SAR) & Optimization
The 1-methyl-1,5-naphthyridin-4-one core is a scaffold, not the final drug. Optimization focuses on the C-7 position.
Table 1: SAR of C-7 Substituents on 1-Methyl-1,5-naphthyridine Core
Substituent at C-7
Effect on Gram-Negative (E. coli)
Effect on Gram-Positive (S. aureus)
Pharmacokinetic Impact
-H (Unsubstituted)
Low Activity
Low Activity
Poor solubility
-Cl (Chloro)
Moderate (Reactive Intermediate)
Low
Used for coupling
-Piperazinyl
High
Moderate
Increases solubility & bioavailability
-Pyrrolidinyl
High
High
Improves Gram-positive potency
-Methoxy
Low
Low
Reduces metabolic stability
Optimization Strategy:
To synthesize a potent antibacterial, the C-7 position (para to the N-1 methyl) is activated. This is often achieved by oxidizing the N-5 to an N-oxide (using mCPBA), followed by chlorination with
to yield the 7-chloro derivative. This 7-chloro intermediate reacts with cyclic amines (e.g., piperazine) to yield broad-spectrum agents.
Part 5: Mechanism of Action (Biological Context)
The 1-methyl-1,5-naphthyridine agents function as topoisomerase poisons . They stabilize the cleavage complex between the enzyme and DNA, leading to double-strand breaks and bacterial cell death.
Molecular Pathway Diagram (Graphviz)
Figure 2: Mechanism of Action showing the ternary complex formation stabilized by the 1,5-naphthyridine pharmacophore.
Specificity
The 1,5-naphthyridine scaffold exhibits a unique binding mode compared to fluoroquinolones. Recent studies on NBTIs utilizing this "left-hand side" scaffold show they bind to a pocket distinct from the classic quinolone-resistance determining region (QRDR), making them effective against MRSA and fluoroquinolone-resistant strains.
References
BenchChem. (2025).[1][2] Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. Retrieved from
National Institutes of Health (NIH). (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from
Mocelo-Castillo, V.J., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (MDPI).[3] Retrieved from
Lesher, G.Y., et al. (1962). 1,8-Naphthyridine Derivatives.[4][5][6][7] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. (Foundational reference for naphthyridine class).[5][7][8]
Royal Society of Chemistry. (2016). C1–C2-linker substituted 1,5-naphthyridine analogues of oxabicyclooctane-linked NBTIs as broad-spectrum antibacterial agents. MedChemComm. Retrieved from
Regioselective N-methylation protocols for 1,5-naphthyridin-4-one
Application Note: Strategic Regiocontrol in the N-Methylation of 1,5-Naphthyridin-4-one Executive Summary The 1,5-naphthyridin-4-one scaffold is a critical pharmacophore in medicinal chemistry, structurally analogous to...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Regiocontrol in the N-Methylation of 1,5-Naphthyridin-4-one
Executive Summary
The 1,5-naphthyridin-4-one scaffold is a critical pharmacophore in medicinal chemistry, structurally analogous to quinolone antibiotics. However, its functionalization presents a unique regiochemical challenge due to the presence of three distinct nucleophilic sites: the lactam nitrogen (N1 ), the pyridine nitrogen (N5 ), and the carbonyl oxygen (O-C4 ).
This guide provides validated protocols to selectively target the N1-position (the "drug-like" scaffold) while suppressing N5-quaternization and O-alkylation. We utilize a mechanistic approach based on Hard-Soft Acid-Base (HSAB) theory and pKa manipulation to drive regioselectivity.
Mechanistic Foundation & Reactivity Profile
To control the reaction, one must understand the tautomeric and electronic landscape of the substrate.
Tautomeric Equilibrium
1,5-naphthyridin-4-one exists in a tautomeric equilibrium between the oxo-form (lactam) and the hydroxy-form (lactim) . In polar solvents (DMSO, DMF) and the solid state, the oxo-form predominates.
N1 (Lactam Nitrogen): Non-nucleophilic in neutral conditions due to amide resonance. Becomes a potent, soft nucleophile upon deprotonation (pKa
3-4 for conjugate acid). Available for attack in neutral conditions, leading to unwanted quaternary salts.
O (Oxygen): A "hard" nucleophilic site. Reacts primarily with hard electrophiles or under specific coordination (e.g., Ag+ salts).
The Selectivity Pathway (Visualization)
Figure 1: Mechanistic divergence in the alkylation of 1,5-naphthyridin-4-one. Path selection is determined by protonation state and solvent polarity.
Experimental Protocols
Protocol A: Regioselective N1-Methylation (The Therapeutic Scaffold)
Target: 1-Methyl-1,5-naphthyridin-4(1H)-one
Mechanism:[1] Thermodynamic control via anion generation.
Rationale: By fully deprotonating N1 with a strong base, we generate a delocalized anion. In polar aprotic solvents, the softer N1 site is kinetically and thermodynamically favored over the harder Oxygen. The anionic character at N1 also reduces the nucleophilicity of N5 via electronic repulsion, suppressing salt formation.
Materials:
1,5-Naphthyridin-4(1H)-one (1.0 eq)
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
Methyl Iodide (MeI) (1.1 eq)
Anhydrous DMF (Dimethylformamide) [0.2 M concentration]
Step-by-Step Workflow:
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.
Solubilization: Dissolve 1,5-naphthyridin-4(1H)-one in anhydrous DMF. Cool to 0°C in an ice bath.
Deprotonation: Add NaH portion-wise over 10 minutes. Caution: H2 gas evolution.
Activation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution typically turns yellow/orange, indicating anion formation.
Alkylation: Re-cool to 0°C. Add MeI dropwise via syringe.
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (typically 5% MeOH in DCM) or LC-MS.
Quench: Pour the reaction mixture into ice-cold water (10x reaction volume).
Isolation:
If solid precipitates:[2] Filter, wash with water and hexanes.
If no precipitate: Extract with DCM (3x), wash combined organics with brine, dry over Na2SO4, and concentrate.
Purification: Recrystallize from Ethanol or flash chromatography (DCM/MeOH gradient).
Critical Control Point: Do not use a large excess of MeI (>1.5 eq) or heat >60°C, as this can lead to N1,N5-dimethylation (formation of a dicationic species).
Protocol B: N5-Quaternization (The Zwitterionic Salt)
Target: 5-Methyl-4-oxo-1,5-naphthyridin-1-ium iodide
Mechanism: Kinetic attack by the neutral pyridine nitrogen.
Rationale: In the absence of base, N1 remains protonated (non-nucleophilic). The N5 lone pair is the only available nucleophile.
The product usually precipitates as a quaternary ammonium salt.
Filter and wash with cold ether.
Protocol C: O-Methylation (The Lactim Ether)
Target: 4-Methoxy-1,5-naphthyridine
Mechanism: Hard-Hard interaction or Metal-Templated direction.
Rationale: Direct O-methylation is difficult with MeI alone. The use of Silver Carbonate (Ag2CO3) creates a "silver salt" intermediate where the silver coordinates to the nitrogen, blocking it and directing the electrophile to the oxygen. Note: The industrial preferred route to this compound is usually chlorination (POCl3) followed by displacement with NaOMe, rather than direct alkylation.
Direct Alkylation Protocol:
Suspend substrate in Benzene or Toluene.
Add Ag2CO3 (1.1 eq) and MeI (1.5 eq).
Heat to reflux in the dark (silver salts are light sensitive).
Filter off silver salts; concentrate filtrate.
Comparative Data & Validation
To confirm regioselectivity, compare the 1H NMR shifts, particularly the proton adjacent to the nitrogen.
Feature
N1-Methyl Product (Target)
N5-Methyl Product (Salt)
O-Methyl Product
Solubility
Soluble in DCM, CHCl3
Water soluble, DMSO soluble
Soluble in Hexane/EtOAc
1H NMR (N-Me)
Singlet ~3.6 - 3.9 ppm
Singlet ~4.2 - 4.5 ppm (Deshielded)
Singlet ~4.0 ppm (O-Me)
Aromatic Shift
H2/H3 coupling distinct
H6/H7/H8 shifts downfield (+)
Loss of amide C=O in 13C
13C NMR (C=O)
Carbonyl signal ~176 ppm
Carbonyl signal present
Carbonyl signal absent
Troubleshooting Guide
Issue: Low Yield of N1-Product.
Cause: Incomplete deprotonation.
Fix: Ensure NaH is fresh. Switch to K2CO3/18-crown-6 in DMF if NaH is too harsh.
Issue: Mixture of N1 and O-alkylation.
Cause: Solvent not polar enough or "Hard" electrophile used (e.g., Dimethyl Sulfate favors O-alkylation more than MeI).
Fix: Stick to MeI and DMF. Ensure strictly anhydrous conditions.
Issue: Formation of N1,N5-Dimethyl salt.
Cause: Large excess of MeI and prolonged heating.
Fix: Limit reaction time. Quench immediately upon consumption of starting material.
References
Brown, D. J.The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Foundational text on naphthyridine reactivity and numbering).
Lander, A. et al. (1977).[3] "C-Alkylation of 1,5-Naphthyridine Derivatives by Methyl Iodide." Journal of the Chemical Society, Chemical Communications.[3] Link (Discusses the rarity of C-alkylation and conditions for N-methylation).
BenchChem Technical Guide. (2025). "Synthesis of Methyl-naphthyridines." 4 (Provides general synthetic conditions for naphthyridine scaffolds).
Litvinov, V. P. (2004). "Advances in the chemistry of naphthyridines." Russian Chemical Reviews.
Application Notes & Protocols: Functionalization Strategies for the 1-Methyl-1,5-naphthyridin-4(1H)-one Core
Abstract The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of potent biological activities, including anticancer and antibacterial properti...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of potent biological activities, including anticancer and antibacterial properties.[1][2][3] This guide focuses on the 1-Methyl-1,5-naphthyridin-4(1H)-one core, a versatile building block for drug discovery. We provide an in-depth overview of key functionalization strategies, moving from foundational halogenation reactions to advanced palladium-catalyzed cross-coupling and direct C-H activation methodologies. Each section combines theoretical principles with detailed, field-proven experimental protocols, designed to empower researchers in the synthesis of novel and diverse molecular entities.
Foundational Strategy: Halogenation as a Gateway for Diversification
The initial functionalization of the 1-Methyl-1,5-naphthyridin-4(1H)-one core is most effectively achieved through halogenation. This process converts the relatively inert C-OH (enol tautomer) or C-H bonds into highly reactive C-Halogen (Cl, Br) bonds. These halogenated intermediates are not the final target but serve as crucial precursors for a multitude of subsequent cross-coupling reactions, enabling the introduction of diverse substituents.[4]
Causality Behind Halogenation
The introduction of a halide, such as chlorine or bromine, at specific positions (primarily C4, but also C2 or C7 depending on the starting material) creates an electrophilic center susceptible to attack by nucleophiles or insertion by organometallic catalysts. Reagents like phosphorus oxychloride (POCl₃) and phosphorus tribromide (POBr₃) are standard choices for converting the 4-oxo group into the corresponding 4-chloro or 4-bromo derivative, respectively.[2][4] This transformation is the cornerstone for subsequent Suzuki-Miyaura, Buchwald-Hartwig, and other named reactions.
Protocol 1.1: Synthesis of 4-Chloro-1-methyl-1,5-naphthyridine
This protocol details the conversion of the 4-oxo moiety into a 4-chloro group, a versatile handle for further functionalization.
Materials:
1-Methyl-1,5-naphthyridin-4(1H)-one
Phosphorus oxychloride (POCl₃)
N,N-Dimethylformamide (DMF, catalytic amount)
Dichloromethane (DCM)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
To a stirred suspension of 1-Methyl-1,5-naphthyridin-4(1H)-one (1.0 eq) in a round-bottom flask, add phosphorus oxychloride (POCl₃, 5.0-10.0 eq).
Add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 1-2 drops).
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.
Basify the aqueous solution by slowly adding saturated NaHCO₃ solution until the pH is ~8-9.
Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-chloro-1-methyl-1,5-naphthyridine, which can be purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
With a halogenated naphthyridinone core in hand, palladium-catalyzed cross-coupling reactions offer a powerful and modular approach to install a vast range of substituents, enabling the systematic exploration of chemical space and structure-activity relationships (SAR).
Using 1-Methyl-1,5-naphthyridin-4(1H)-one as a ligand in coordination chemistry
Topic: Using 1-Methyl-1,5-naphthyridin-4(1H)-one as a ligand in coordination chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Introduc...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Using 1-Methyl-1,5-naphthyridin-4(1H)-one as a ligand in coordination chemistry
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals
Introduction & Chemical Identity
1-Methyl-1,5-naphthyridin-4(1H)-one (hereafter referred to as 1-Me-1,5-NAP-4-one ) represents a specialized subclass of heterocyclic ligands. Unlike its parent 1,5-naphthyridine, which is a symmetric bridging ligand, or the 1,8-naphthyridine derivatives common in quinolone antibiotics, this ligand offers a distinct "ambidentate" coordination profile due to fixed tautomerism.
The Structural "Lock"
In its native state, 1,5-naphthyridin-4-one exists in a tautomeric equilibrium between the enrol (4-hydroxy) and keto (4-one) forms. Methylation at the N1 position structurally "locks" the molecule into the keto-form . This has profound implications for coordination chemistry:
N1 Blockade: The N1 site is sterically hindered and chemically inert regarding coordination.
Donor Asymmetry: The ligand presents two distinct donor sites with opposing electronic characters:
N5 (Soft/Borderline): A pyridine-like nitrogen suitable for binding soft metals (Ag⁺, Cu⁺, Pd²⁺).
O4 (Hard): A ketone oxygen suitable for hard/oxophilic metals (Ln³⁺, Mg²⁺) or hydrogen bonding.
Expected Coordination Modes
Because the N5 and O4 donors are located on different rings and oriented at divergent angles (~120–150° vector separation), chelation of a single metal center is geometrically impossible . Consequently, this ligand is utilized primarily for:
Monodentate Coordination: Binding exclusively via N5 (most common).
Bridging (μ2-mode): Linking two metal centers to form dinuclear species or coordination polymers (MOFs).
Structural Visualization (Graphviz)
The following diagram illustrates the ligand's geometry and the divergent vectors of its donor sites, highlighting why chelation is precluded.
Caption: Structural logic of 1-Me-1,5-NAP-4-one showing divergent donor sites (O4 and N5) that favor bridging or monodentate binding over chelation.
Experimental Protocols
Protocol A: Ligand Synthesis & Purification
Rationale: Commercial availability of the specific N-methyl derivative is rare. Synthesis from 1,5-naphthyridine is the standard route.
Dissolution: Dissolve 1.0 eq of 1,5-naphthyridin-4(1H)-one in anhydrous DMF (0.5 M concentration).
Base Activation: Add 1.5 eq of anhydrous K₂CO₃. Stir at room temperature for 30 minutes to deprotonate the N1 position.
Methylation: Dropwise add 1.2 eq of Iodomethane (MeI). Caution: MeI is a carcinogen; use a fume hood.
Reaction: Stir at 60°C for 4-6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The product is more polar than the starting material.
Quench: Pour the reaction mixture into ice-cold water (10x volume). The product should precipitate.
Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1).
Quality Control: Purity must be >98% by HPLC before coordination. Any unreacted N-H precursor will compete for metal binding.
Protocol B: Synthesis of Monodentate Pd(II) Complexes
Target:[Pd(1-Me-1,5-NAP-4-one)₂Cl₂]
Mechanism: Palladium(II) is a soft acid and will preferentially bind to the N5 nitrogen. The O4 oxygen remains uncoordinated.
Reagents:
Ligand: 1-Me-1,5-NAP-4-one
Metal Salt: K₂[PdCl₄] or PdCl₂(CH₃CN)₂
Solvent: Acetonitrile (MeCN) or Methanol
Workflow:
Metal Solution: Dissolve 0.5 mmol of K₂[PdCl₄] in 10 mL of water (or PdCl₂(CH₃CN)₂ in MeCN).
Ligand Solution: Dissolve 1.0 mmol (2 eq) of ligand in 10 mL of warm Methanol/MeCN.
Mixing: Add the ligand solution to the metal solution dropwise under constant stirring.
Observation: A color change (usually yellow to orange/brown) indicates ligand exchange.
Reflux: Heat the mixture to 60°C for 3 hours.
Isolation: Evaporate solvent to 20% volume. Cool to 4°C overnight.
Filtration: Collect the precipitate. Wash with cold diethyl ether to remove unreacted ligand.
Protocol C: Synthesis of Bridging Ag(I) Coordination Polymers
Target:{[Ag(1-Me-1,5-NAP-4-one)]NO₃}n
Mechanism: Silver(I) is flexible and often supports linear or T-shaped geometries, allowing the ligand to bridge two Ag centers (Ag-N5...O4-Ag).
Workflow:
Stoichiometry: Use a 1:1 molar ratio (Metal:Ligand).
Reaction: Dissolve AgNO₃ in Ethanol. Add Ligand solution (in Ethanol) slowly in the dark (to prevent Ag reduction).
Crystallization: Do not stir vigorously. Allow the solutions to diffuse together (layering technique) in a narrow test tube.
Bottom Layer: Ligand in CH₂Cl₂ (denser).
Top Layer: AgNO₃ in MeOH (less dense).
Harvest: After 3-5 days, crystals suitable for X-ray diffraction (XRD) will form at the interface.
Characterization & Validation
To ensure the protocol worked, compare the spectroscopic signatures of the free ligand vs. the complex.
Data Table: Spectroscopic Shifts
Feature
Free Ligand (1-Me-1,5-NAP-4-one)
Pd(II) Complex (N-Bound)
Ag(I) Polymer (Bridging)
Interpretation
IR: ν(C=O)
~1630 cm⁻¹
~1630-1635 cm⁻¹
~1610 cm⁻¹
Unchanged in Pd complex (O is free). Shifted in Ag complex (O is coordinating).
¹H NMR: H-5
δ ~8.8 ppm (Doublet)
δ ~9.2 ppm (Downfield)
δ ~9.0 ppm
H-5 is adjacent to N5. Coordination deshields this proton significantly.
¹H NMR: N-Me
δ ~3.8 ppm (Singlet)
δ ~3.8-3.9 ppm
δ ~3.8 ppm
N-Me is distant from N5; shifts are minimal.
Solubility
Soluble in DCM, MeOH
Soluble in DMSO, DMF
Insoluble (Polymeric)
Loss of solubility often indicates coordination polymer formation.
Validation Logic (Self-Check)
If the ν(C=O) stretch shifts significantly (>15 cm⁻¹) in the Pd reaction: You likely have impurities or the Pd is coordinating to the oxygen (rare, usually requires pH > 8 or specific counter-ions).
If the product is water-soluble: The complexation likely failed (ligand is lipophilic; Pd salts are ionic but the neutral complex [PdL₂Cl₂] should precipitate from water).
Application in Drug Development[2]
This ligand system is a structural mimic of Nalidixic Acid (a quinolone antibiotic) but lacks the 3-carboxyl group required for DNA Gyrase inhibition. Therefore, its utility in drug development lies in Metallodrug Design :
Cytotoxicity Vectors: The 1,5-naphthyridine scaffold is planar and can intercalate into DNA. Complexing it with Pt(II) or Ru(II) enhances this intercalation.
Photo-active Agents: Ruthenium complexes of this ligand (bound via N5) are potential candidates for Photodynamic Therapy (PDT) due to the extended conjugation of the naphthyridine ring.
Screening Workflow (Graphviz)
Caption: Workflow for evaluating 1-Me-1,5-NAP-4-one complexes in preclinical screening.
References
BenchChem. "The Coordination Chemistry of 1,5-Naphthyridine-4-carboxylic Acid: An Understated Ligand." BenchChem Application Reviews. Accessed 2024.[2][3] Link
Litrivis, E. et al. "Interactions of 1,5-naphthyridine with Pd(en)Cl2 in aqueous solution." Dalton Transactions, Royal Society of Chemistry. Link
Mobinikhaledi, A. et al. "Preparation and Characterization of Co(II), Ni(II) and Zn(II) Complexes Containing Diazine Ligands."[4] Asian Journal of Chemistry. Link
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5373676, 7-Methyl-1,8-naphthyridin-4(1H)-one (Analog Reference)." PubChem. Link
Wang, K.Y. et al. "Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine." RSC Advances. Link
High-Efficiency Microwave-Assisted Synthesis of 1-Methyl-1,5-naphthyridin-4(1H)-one: A Scalable Protocol
Executive Summary The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a core for topoisomerase inhibitors, antibacterial agents, and ALK5 inhibitors.[1] Traditional synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a core for topoisomerase inhibitors, antibacterial agents, and ALK5 inhibitors.[1] Traditional synthesis of the 4(1H)-one derivative via the Gould-Jacobs reaction is notoriously energy-intensive, requiring high-temperature thermal cyclization (>250 °C) in diphenyl ether for extended periods, often resulting in tarry byproducts and difficult purification.
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol for the rapid production of 1-Methyl-1,5-naphthyridin-4(1H)-one . By leveraging the dielectric heating effects of microwave irradiation, this protocol reduces total reaction time from >12 hours to under 1 hour, improves yield profiles, and ensures high regioselectivity during the critical N-methylation step.
Retrosynthetic Analysis & Strategy
The synthesis is designed as a modular, three-stage cascade. The microwave approach allows for the isolation of high-purity intermediates without extensive chromatography.
Core Logic:
Condensation: Rapid formation of the enamine from 3-aminopyridine.
Cyclization & Decarboxylation: High-temperature MW irradiation drives the thermodynamically difficult ring closure, followed by saponification/decarboxylation.
Regioselective Methylation: MW irradiation favors the N-alkylation over O-alkylation under controlled basic conditions, trapping the 4-oxo tautomer.
Figure 1: Retrosynthetic pathway utilizing a modular microwave strategy.
Experimental Protocol
Materials & Equipment[2][3]
Microwave System: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover) capable of reaching 300 °C / 30 bar.
Vials: 10 mL and 20 mL heavy-walled microwave vials with crimp caps.
Rationale: While traditional methods separate the enamine, microwave irradiation allows a streamlined approach.[2][3] However, for maximum purity, we describe the two-stage sequence which prevents polymerization.
Protocol A: Enamine Formation
Charge: In a 20 mL MW vial, dissolve 3-aminopyridine (941 mg, 10 mmol) and EMME (2.16 g, 10 mmol) in Ethanol (5 mL).
Irradiate: Heat to 150 °C for 5 minutes (High Absorption).
Workup: Cool to RT. The intermediate diethyl (((pyridin-3-yl)amino)methylene)malonate precipitates.[4] Filter, wash with cold EtOH.[4]
Yield Expectation: >90% (Yellow solid).
Protocol B: Gould-Jacobs Cyclization
Critical Parameter: This step requires overcoming a high activation energy barrier. Dowtherm A is used as a heat sink to prevent vessel over-pressurization while allowing T > 250 °C.
Charge: Suspend the enamine intermediate (2.64 g, 10 mmol) in Dowtherm A (10 mL).
MW Settings:
Temp: 250 °C
Time: 15 minutes
Pressure Limit: 20 bar
Stirring: High (critical to prevent hot-spots)
Workup: Cool to RT. Dilute with Hexane (20 mL) to precipitate the product. Filter and wash with Hexane to remove Dowtherm A.
Charge: Place the ester (2.18 g, 10 mmol) in a 20 mL vial with 10% NaOH (aq) (15 mL).
Irradiate: Heat to 140 °C for 10 minutes .
Acidification: Acidify carefully with HCl to pH 6-7. The carboxylic acid intermediate may precipitate.[1][4]
Decarboxylation (In-situ): If the acid is isolated, re-suspend in Quinoline or Dowtherm A and MW at 250 °C for 10 min .
Note: Often, prolonged heating in aqueous base at 180 °C in the MW can achieve concomitant decarboxylation, but the two-step thermal method is more reliable for this scaffold.
Scientific Insight: 1,5-naphthyridin-4-one exists in equilibrium with 4-hydroxy-1,5-naphthyridine. Under basic conditions (K₂CO₃), the anion is formed. MW irradiation in a polar aprotic solvent (DMF) favors the N-alkylation (thermodynamic product) over O-alkylation (kinetic product).
Charge: In a 10 mL vial, suspend 1,5-naphthyridin-4(1H)-one (146 mg, 1.0 mmol) and K₂CO₃ (276 mg, 2.0 mmol) in DMF (3 mL).
Workup: Pour into ice water (20 mL). Extract with DCM (3 x 15 mL). Dry over MgSO₄ and concentrate.
Purification: Recrystallization from EtOAc/Hexane or Flash Chromatography (5% MeOH in DCM).
Data Summary & Critical Parameters
Microwave Parameters Table[3][7]
Reaction Step
Solvent
Temp (°C)
Hold Time
Pressure (bar)
Yield (Typical)
Condensation
Ethanol
150
5 min
8-12
92%
Cyclization
Dowtherm A
250
15 min
< 5
75-85%
Decarboxylation
Quinoline
250
10 min
< 2
80%
N-Methylation
DMF
100
5 min
< 5
88%
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Cyclization Yield
Temperature too low; inefficient stirring.
Ensure T ≥ 250 °C. Use a magnetic stir bar suitable for viscous solvents.
O-Methylation Byproduct
"Hard" electrophile or solvent effect.
Switch solvent to DMF (favors N-alkylation). Ensure full deprotonation before adding MeI.
Vessel Failure
Ethanol over-pressure in Step 1.
Use a larger headspace (20 mL vial for 5 mL volume). Ensure pre-stirring.
Mechanistic Validation (Self-Validating Logic)
The success of this protocol relies on the specific interaction of microwave energy with the reaction matrix.
Dipolar Polarization: In Step 3 (Methylation), DMF and the ionic intermediate (naphthyridinone anion) couple strongly with the microwave field. This rapid local heating accelerates the SN2 reaction, minimizing the window for the competing O-alkylation pathway which often dominates in slow, thermal heating due to the oxy-anion's higher charge density.
Superheating: In Step 2 (Cyclization), the use of Dowtherm A allows the reaction mixture to reach 250 °C rapidly. In conventional heating, the ramp time to 250 °C is slow, leading to decomposition of the sensitive enamine intermediate. The MW "rapid ramp" preserves the intermediate until the cyclization temperature is reached.
Figure 2: Mechanistic pathway for regioselective N-methylation under microwave conditions.
References
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
Biotage Application Note AN056. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 °C and 300 °C. Link
Mamidala, R., et al. (2021).[6] Microwave-assisted synthesis of nitrogen heterocycles. Journal of Heterocyclic Chemistry. (Contextual grounding for MW N-heterocycle synthesis).
BenchChem Technical Guide. (2025). Synthesis of 1,5-Naphthyridine-4-carboxylic acid. Link
Litvinov, V. P., et al. (2000). Chemistry of 1,5-naphthyridines. Russian Chemical Reviews, 69(12), 1103.
Scalable Preparation Methods for 1,5-Naphthyridinone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 1,5-Naphthyridinone Scaffold The 1,5-naphthyridine core is a prominent heterocyclic scaffold in medicinal chemistry an...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,5-Naphthyridinone Scaffold
The 1,5-naphthyridine core is a prominent heterocyclic scaffold in medicinal chemistry and materials science.[1] Derivatives of 1,5-naphthyridinone, a subset of this family, are of particular interest due to their diverse and potent biological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] The rigid, planar structure of the naphthyridinone ring system allows it to effectively interact with various biological targets, making it a "privileged scaffold" in drug discovery.[4] For instance, certain derivatives have been identified as potent inhibitors of c-Met kinase and transforming growth factor (TGF-β), while others show promise in combating leishmaniasis and acting as N-methyl-D-aspartate (NMDA) receptor antagonists.[3] The development of scalable, efficient, and robust synthetic methods is therefore crucial to enable the large-scale production of these valuable compounds for further research and clinical development.
This guide provides an in-depth overview of scalable synthetic strategies for 1,5-naphthyridinone derivatives, focusing on field-proven, reliable methods. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and present data in a clear, comparative format.
Core Synthetic Strategy: The Gould-Jacobs Reaction
A cornerstone for the scalable synthesis of 4-hydroxy-1,5-naphthyridinone derivatives is the Gould-Jacobs reaction.[3][5] This classical method remains one of the most reliable and widely used approaches due to its operational simplicity and the ready availability of starting materials. The reaction proceeds in two main stages: an initial condensation of a 3-aminopyridine with a malonic ester derivative, followed by a high-temperature thermal cyclization.[2][5]
Mechanistic Insight
The reaction is initiated by the nucleophilic attack of the amino group of 3-aminopyridine onto the electrophilic carbon of a diethyl malonate derivative, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to yield a stable vinylogous amide intermediate. The scalability of this initial step is favored by the fact that it can often be performed neat or with minimal solvent. The subsequent cyclization is a 6-electron electrocyclization, a thermally induced pericyclic reaction that requires significant thermal energy to overcome the activation barrier.[5][6] This is why high-boiling solvents like Dowtherm A or diphenyl ether are employed.[3][7] The choice of a high-boiling, thermally stable solvent is critical for ensuring a consistent and efficient reaction on a large scale. The dihydronaphthyridine product formed then tautomerizes to the more thermodynamically stable aromatic 4-hydroxy-1,5-naphthyridinone system.[2]
Caption: General workflow for the Gould-Jacobs synthesis of 1,5-naphthyridinones.
Detailed Protocol: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
This protocol describes a general and scalable procedure for the synthesis of a key 1,5-naphthyridinone intermediate.
Materials:
3-Aminopyridine
Diethyl ethoxymethylenemalonate (DEEM)
Dowtherm A (or diphenyl ether)
Hexane
10% Aqueous Sodium Hydroxide (NaOH)
Concentrated Hydrochloric Acid (HCl)
Ethanol
Procedure:
Part 1: Condensation
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminopyridine (1.0 eq.) and a slight excess of diethyl ethoxymethylenemalonate (1.1 eq.).
Heat the reaction mixture to 120-130 °C with stirring for 2 hours. The mixture will gradually become a thick, viscous syrup.
Allow the mixture to cool to room temperature. The resulting intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, may crystallize upon standing. This crude intermediate can often be used directly in the next step without further purification.
Part 2: Thermal Cyclization
In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, heat a sufficient volume of Dowtherm A to 250 °C. Safety Note: This step must be performed in a well-ventilated fume hood due to the high temperatures and potential for vapor release.
Slowly add the crude intermediate from Part 1 to the hot Dowtherm A with vigorous stirring. The addition should be controlled to maintain the reaction temperature at 250 °C.
After the addition is complete, maintain the reaction mixture at 250 °C for 30 minutes. The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, will precipitate from the hot solution.
Allow the mixture to cool to below 100 °C, and then add hexane to facilitate further precipitation of the product.
Collect the solid product by filtration and wash thoroughly with hexane to remove the high-boiling solvent.
Part 3: Purification
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by trituration with hot ethanol.
Optional Part 4: Hydrolysis to Carboxylic Acid
Suspend the crude ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 eq.) in a 10% aqueous solution of NaOH.
Heat the mixture to reflux (approx. 100-110 °C) with stirring for 4-6 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
Cool the reaction mixture to room temperature and acidify to pH 3-4 with concentrated HCl. The carboxylic acid product will precipitate.
Collect the solid by filtration, wash thoroughly with cold water and a small amount of cold ethanol, and dry under vacuum.[7]
While the Gould-Jacobs reaction is robust, modern techniques offer significant advantages in terms of reaction time, energy consumption, and, in some cases, yield and purity.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[8][9] For the synthesis of 1,5-naphthyridinones, microwave irradiation can dramatically reduce the cyclization time from hours to minutes.[10] This is due to the efficient and rapid heating of the reaction mixture by microwave energy, which can lead to higher reaction temperatures and increased reaction rates.[11] This method is particularly amenable to high-throughput synthesis and library generation for drug discovery.
General Protocol for Microwave-Assisted Cyclization:
The condensation product from the first step of the Gould-Jacobs reaction is placed in a microwave-safe reaction vessel.
A high-boiling solvent (e.g., diphenyl ether, NMP, or DMF) is added.
The vessel is sealed and placed in a microwave reactor.
The reaction is irradiated at a set temperature (e.g., 200-250 °C) for a short period (e.g., 10-30 minutes).
After cooling, the product is isolated by filtration or standard work-up procedures.
The choice of solvent is critical and must be a good microwave absorber. The scalability of MAOS is advancing, with batch and continuous-flow microwave reactors becoming more common for pilot-scale production.
Flow Chemistry
Continuous flow chemistry offers several advantages for scaling up the synthesis of 1,5-naphthyridinone derivatives, including enhanced safety, better heat and mass transfer, and improved reproducibility. The high-temperature cyclization step, in particular, benefits from a flow setup, as it allows for precise control over the reaction time and temperature, minimizing the formation of byproducts. The small reactor volume at any given time significantly improves the safety profile of high-temperature reactions. While still an emerging technology in this specific context, flow chemistry holds great promise for the industrial-scale production of these important heterocycles.
The 1,5-naphthyridinone core, once formed, can be further elaborated to generate a diverse library of derivatives. A common and scalable strategy involves the conversion of the hydroxy group (at the 2- or 4-position) into a halide (typically chloride or bromide) or a triflate, which then serves as a handle for various palladium-catalyzed cross-coupling reactions.[2]
Caption: Functionalization of the 1,5-naphthyridinone core via cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In this context, it is used to introduce various aryl or heteroaryl substituents onto the 1,5-naphthyridine scaffold.
Generalized Protocol for Suzuki-Miyaura Coupling:
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the halo-1,5-naphthyridine (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
Heat the reaction mixture with stirring at a temperature ranging from 80-120 °C for several hours until the starting material is consumed (monitored by TLC or LC-MS).
After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or recrystallization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines onto the 1,5-naphthyridine core.[12]
Generalized Protocol for Buchwald-Hartwig Amination:
In a glovebox or under an inert atmosphere, combine the halo-1,5-naphthyridine (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd-NHC complex), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).[13]
Add an anhydrous, degassed solvent such as toluene or dioxane.
Heat the reaction mixture with stirring, typically between 80-110 °C, until the reaction is complete.
Cool the mixture, filter off the inorganic salts, and concentrate the filtrate. The crude product is then purified by chromatography or recrystallization.
The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination and often requires optimization depending on the specific substrates.[4]
Safety Considerations
High-Temperature Reactions: The thermal cyclization step of the Gould-Jacobs reaction involves very high temperatures (up to 250 °C). These reactions must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, should be worn.[12][14][15] Ensure that the glassware is free of cracks or defects.
Dowtherm A: Dowtherm A is a mixture of biphenyl and diphenyl ether.[14] It is an irritant to the skin and eyes and can cause respiratory irritation.[16] Avoid inhalation of vapors and direct contact.[14] Spills on hot insulation can lead to spontaneous combustion.[15]
Exothermic Reactions: The initial condensation step can be exothermic. For large-scale reactions, the rate of addition of reagents should be controlled, and adequate cooling should be available to manage the reaction temperature.[17][18]
Palladium Catalysts: Palladium catalysts are toxic and should be handled with care in a fume hood. Waste containing palladium should be disposed of according to institutional guidelines.
Bases: Strong bases like sodium tert-butoxide (NaOt-Bu) used in the Buchwald-Hartwig amination are corrosive and moisture-sensitive. They should be handled under an inert atmosphere.
Conclusion
The synthesis of 1,5-naphthyridinone derivatives is a vibrant area of research with significant implications for drug discovery and materials science. The Gould-Jacobs reaction provides a robust and scalable foundation for the construction of the core scaffold. Modern techniques such as microwave-assisted synthesis and flow chemistry offer pathways to enhanced efficiency and safety. Furthermore, the strategic application of palladium-catalyzed cross-coupling reactions allows for extensive diversification of the 1,5-naphthyridinone core, enabling the creation of large libraries of compounds for biological screening. By understanding the underlying principles of these methods and adhering to strict safety protocols, researchers can effectively and scalably prepare a wide array of 1,5-naphthyridinone derivatives for their specific applications.
References
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3263. [Link]
Dow. (2016). DOWTHERM™ A Heat Transfer Fluid Safety Data Sheet. [Link]
Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Chemical Society Reviews, 39(8), 2959-2961.
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]
Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction. [Link]
Dow. (2023). DOWTHERM™ A Heat Transfer Fluid SAFETY DATA SHEET. [Link]
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
Manley, P. J., & Bilodeau, M. T. (2004). A New Synthesis of Naphthyridinones and Quinolinones: Palladium-Catalyzed Amidation of O-Carbonyl-Substituted Aryl Halides. Organic Letters, 6(14), 2433–2435. [Link]
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
H.E.L Group. (n.d.). Critical Considerations in Process Safety. [Link]
Vedejs, E., et al. (2013). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]
Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. [Link]
R Discovery. (n.d.). Palladium-catalyzed Amidation Research Articles. [Link]
Chen, J., et al. (2023). Palladium-Catalyzed Methylene β-C−H Fluorination of Native Amides. PMC. [Link]
Cereda, E., et al. (n.d.). Microwave-assisted synthesis of nitrogen heterocycles.
Shipe, W. D., et al. (2006). Convenient and general microwave-assisted protocols for the expedient synthesis of heterocycles. LOCKSS.
Georgieva, M., et al. (n.d.). Microwave-assisted synthetic approaches to biologically active N-based five-membered heterocycles as response to green chemistry. Revue Roumaine de Chimie.
Dandia, A., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
Cini, E., et al. (n.d.). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. IRIS-AperTO.
Introduction: The Strategic Value of C-H Activation on the 1,5-Naphthyridinone Core
An in-depth guide to the strategic C-H functionalization of 1-Methyl-1,5-naphthyridin-4(1H)-one, a key scaffold in medicinal chemistry. This document provides detailed application notes and protocols for researchers and...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to the strategic C-H functionalization of 1-Methyl-1,5-naphthyridin-4(1H)-one, a key scaffold in medicinal chemistry. This document provides detailed application notes and protocols for researchers and drug development professionals, focusing on modern synthetic methodologies that leverage direct C-H bond activation.
The 1,5-naphthyridine framework is a privileged heterocyclic motif, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for designing targeted therapeutics. Specifically, 1-Methyl-1,5-naphthyridin-4(1H)-one is a versatile building block in drug discovery. Traditional synthetic routes often rely on multi-step processes involving pre-functionalized starting materials to build molecular complexity.[2][3]
Direct C-H activation has emerged as a transformative strategy in modern synthesis, offering a more atom- and step-economical approach to modify complex molecules.[4][5] By directly converting inert C-H bonds into new C-C or C-heteroatom bonds, this methodology allows for late-stage functionalization, rapidly generating diverse libraries of analogues from a common intermediate. This guide details three key classes of C-H activation reactions—Palladium-catalyzed arylation, Rhodium-catalyzed olefination, and Iridium-catalyzed borylation—as applied to the 1-Methyl-1,5-naphthyridin-4(1H)-one scaffold.
Part 1: Palladium-Catalyzed C5-H Direct Arylation
The C5-position of the 1-Methyl-1,5-naphthyridin-4(1H)-one ring is analogous to the α-position of a cyclic enaminone, making it a prime candidate for direct C-H arylation. This transformation provides a powerful method for introducing aryl substituents, a common strategy for modulating the pharmacological properties of lead compounds.
Mechanistic Rationale & Experimental Design
The reaction is believed to proceed via a Concerted Metalation-Deprotonation (CMD) mechanism.[6] The Pd(II) catalyst, typically coordinated to a phosphine ligand, is directed to the C5-H bond. A carbonate or carboxylate base assists in the C-H bond cleavage, forming a palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the C-H arylated product and regenerate the active Pd(II) catalyst.
The choice of catalyst system is critical. A combination of Pd(OAc)₂ as the precatalyst and a bulky, electron-rich phosphine ligand often provides high catalytic activity.[7] The base plays a dual role: it facilitates the C-H cleavage and neutralizes the hydrogen halide formed during the reaction. Potassium carbonate is a common and effective choice.
This protocol is adapted from established methods for the direct arylation of cyclic enaminones.[8]
Materials:
1-Methyl-1,5-naphthyridin-4(1H)-one
Aryl iodide (1.2 equivalents)
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
Triphenylphosphine (PPh₃, 10 mol%)
Potassium carbonate (K₂CO₃, 2.5 equivalents)
Anhydrous N,N-Dimethylacetamide (DMAc)
Schlenk tube or microwave vial, magnetic stirrer, and heating mantle/oil bath
Procedure:
To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add 1-Methyl-1,5-naphthyridin-4(1H)-one (1.0 mmol), the aryl iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.10 mmol), and K₂CO₃ (2.5 mmol).
Add anhydrous DMAc (5 mL) via syringe.
Seal the tube and heat the reaction mixture at 110-130 °C for 12-24 hours, with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate (10 mL).
Combine the organic filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford the desired C5-arylated 1-Methyl-1,5-naphthyridin-4(1H)-one.
Data Summary: Expected Scope and Yields
The reactivity is sensitive to the electronic nature of the aryl iodide. Electron-rich aryl iodides tend to undergo oxidative addition more readily, while electron-deficient ones can also be effective.
Entry
Aryl Iodide (Ar-I)
Expected Yield (%)
Notes
1
4-Iodotoluene
75-85%
Electron-donating group facilitates the reaction.
2
4-Iodoanisole
80-90%
Strong electron-donating group enhances reactivity.
3
1-Iodo-4-fluorobenzene
65-75%
Electron-withdrawing group, slightly lower yield.
4
1-Iodo-4-(trifluoromethyl)benzene
50-60%
Strong electron-withdrawing group may require higher temp or longer reaction time.
5
2-Iodothiophene
70-80%
Heteroaromatic iodides are generally good substrates.
Part 2: Rhodium(III)-Catalyzed C2-H Olefination
The C2 position of the naphthyridinone core is adjacent to the N1-methyl group. The pyridine-like N5 atom can act as a directing group, facilitating C-H activation at the peri-C4 position (which is a carbonyl) or potentially influencing reactivity at other sites. However, for high-valent metal catalysts like Rh(III), the N1-pyridone nitrogen can effectively direct C-H activation at the C2 position. This olefination reaction introduces a vinyl group, a versatile handle for further synthetic transformations.
Mechanistic Rationale & Experimental Design
Rhodium(III)-catalyzed C-H activation typically involves a [Cp*Rh(III)] catalyst, which is activated by an acetate or other coordinating anion.[9][10] The reaction is proposed to begin with coordination of the substrate to the Rh(III) center, followed by a base-assisted cyclometalation to form a five-membered rhodacycle intermediate. This intermediate then coordinates to the alkene (e.g., n-butyl acrylate). Migratory insertion of the alkene into the Rh-C bond, followed by β-hydride elimination, releases the olefinated product and a Rh(III)-hydride species. An oxidant, commonly a silver salt or Cu(OAc)₂, is required to regenerate the active Rh(III) catalyst.[11]
Caption: Fig 2: Experimental workflow for C-H olefination.
Protocol: C2-H Olefination with Activated Alkenes
This protocol is based on well-established Rh(III)-catalyzed C-H functionalizations.[12][13]
Materials:
1-Methyl-1,5-naphthyridin-4(1H)-one
n-Butyl acrylate (2.0 equivalents)
[Cp*RhCl₂]₂ (2.5 mol%)
Silver hexafluoroantimonate (AgSbF₆, 10 mol%)
Copper(II) acetate (Cu(OAc)₂, 2.0 equivalents)
Anhydrous 1,2-Dichloroethane (DCE)
Schlenk tube, magnetic stirrer, and heating mantle/oil bath
Procedure:
In a dry Schlenk tube under an inert atmosphere, combine 1-Methyl-1,5-naphthyridin-4(1H)-one (0.5 mmol), [Cp*RhCl₂]₂ (0.0125 mmol), AgSbF₆ (0.05 mmol), and Cu(OAc)₂ (1.0 mmol).
Add anhydrous DCE (3 mL) followed by n-butyl acrylate (1.0 mmol).
Seal the tube and heat the mixture at 100 °C for 24 hours.
After cooling to room temperature, dilute the reaction with dichloromethane (DCM, 15 mL).
Filter the suspension through a pad of Celite, washing with additional DCM.
Concentrate the filtrate under reduced pressure.
Purify the residue by flash column chromatography on silica gel to isolate the C2-olefinated product.
Part 3: Iridium-Catalyzed C7/C8-H Borylation
The pyridine ring of the naphthyridinone scaffold contains C-H bonds that are less activated than those on the pyridone ring. Iridium-catalyzed C-H borylation is an exceptionally powerful tool for functionalizing such positions, as it is often governed by steric effects rather than electronic directing groups.[14][15] This allows for the introduction of a boronic ester group, a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).
Mechanistic Rationale & Experimental Design
The active catalyst is typically an Ir(III) complex generated in situ from a precatalyst like [Ir(cod)OMe]₂ and a bipyridine ligand (e.g., dtbpy). The catalytic cycle is thought to involve an Ir(III)/Ir(V) pathway.[15] The Ir(III) catalyst undergoes oxidative addition into the C-H bond of the substrate to form an Ir(V)-hydrido-aryl intermediate. This is followed by reductive elimination of the borylated product, regenerating the active Ir(III) catalyst. The regioselectivity is primarily dictated by sterics, with the borylation occurring at the most accessible C-H position. For 1-Methyl-1,5-naphthyridin-4(1H)-one, the C7 and C8 positions are potential sites, with C7 being sterically less hindered.
Schlenk tube, magnetic stirrer, and heating mantle/oil bath
Procedure:
In a dry Schlenk tube under an inert atmosphere, add [Ir(cod)OMe]₂ (0.015 mmol) and dtbpy (0.03 mmol).
Add anhydrous cyclohexane (3 mL) and stir for 10 minutes at room temperature.
Add 1-Methyl-1,5-naphthyridin-4(1H)-one (1.0 mmol) and B₂pin₂ (1.5 mmol).
Seal the tube and heat the reaction mixture at 80 °C for 16 hours.
Cool the reaction to room temperature.
Remove the solvent under reduced pressure.
Purify the residue directly by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to yield the borylated product(s). Note: Regioisomers may be formed and may require careful chromatography to separate.
Data Summary: Expected Regioselectivity
The regioselectivity of Ir-catalyzed borylation on substituted pyridines is a balance of steric and electronic effects. For the 1,5-naphthyridinone core, the C7 position is generally favored due to being the most sterically accessible site on the pyridine ring.
Position
Predicted Major/Minor
Rationale
C7-H
Major
Least sterically hindered position on the pyridine ring.
C8-H
Minor
Steric hindrance from the fused pyridone ring.
C2-H
Possible
Electronically activated, but may be outcompeted by the less-hindered pyridine ring sites.
C3-H
Minor/None
Generally less reactive towards Ir-borylation compared to other sites.
Expert Insights & Troubleshooting
Low Conversion: For Pd- and Rh-catalyzed reactions, ensure all reagents and solvents are scrupulously dry. The presence of water can deactivate the catalyst. Consider screening different ligands (for Pd) or oxidants (for Rh). For Ir-borylation, catalyst activity can sometimes be improved by using a different solvent like THF.
Poor Regioselectivity: C-H activation reactions can sometimes yield mixtures of isomers. For Pd- and Rh-catalyzed reactions, the choice of directing group is paramount. In this substrate, the inherent directing ability of the scaffold is being leveraged. For Ir-borylation, changing the ligand on the iridium catalyst can sometimes tune the regioselectivity.
Product Decomposition: Naphthyridinone products can be sensitive to prolonged heating. Monitor reactions closely and avoid unnecessarily long reaction times. During purification, minimize exposure to acidic silica gel if the product shows instability.
Conclusion
The application of modern C-H activation methodologies to the 1-Methyl-1,5-naphthyridin-4(1H)-one scaffold provides powerful and efficient pathways for molecular diversification. The protocols and principles outlined here for Palladium-catalyzed arylation, Rhodium-catalyzed olefination, and Iridium-catalyzed borylation serve as a robust starting point for researchers in medicinal chemistry and drug discovery. By enabling the late-stage functionalization of this important heterocyclic core, these reactions accelerate the synthesis of novel analogues and the exploration of structure-activity relationships, ultimately driving the development of new therapeutic agents.
References
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3269. [Link]
Alonso, C., et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]
Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]
Nozawa, T., et al. (2023). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 19, 1-7. [Link]
Huckins, J. R., et al. (2013). Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. Journal of the American Chemical Society, 135(39), 14492-5. [Link]
Lee, C., et al. (2024). Unlocking Structurally Nontraditional Naphthyridine-Based Electron-Transporting Materials with C-H Activation-Annulation. Angewandte Chemie, 63(11), e202318357. [Link]
Burban, A., et al. (2021). Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. ChemistryOpen, 10(11), 1133-1142. [Link]
Maiti, D., et al. (2018). Copper-Catalyzed Remote C-H Functionalizations of Naphthylamides through a Coordinating Activation Strategy and Single-Electron-Transfer (SET) Mechanism. Angewandte Chemie, 130(39), 13054-13058. [Link]
Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]
Preshlock, S., et al. (2014). Iridium-catalyzed C-H borylation of pyridines. Organic Letters, 16(20), 5568-5571. [Link]
Cacchi, S., & Fabrizi, G. (2004). Palladium-Catalyzed Intramolecular O-Arylation of Enolates: Application to Benzo[b]furan Synthesis. Organic Letters, 7(1), 1487-1490. [Link]
Wang, H., et al. (2016). Selective Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C–H/N–H Functionalization with α-Substituted Ketones. Organic Letters, 18(15), 3846-3849. [Link]
Journal of Materials Chemistry C. (2016). Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation. Royal Society of Chemistry. [Link]
Etherington, M. K., et al. (2016). Direct core functionalisation of naphthalenediimides by iridium catalysed C–H borylation. Chemical Communications, 52(71), 10792-10795. [Link]
Kumar, A., et al. (2015). Copper-catalyzed aerobic oxidative amination of C(sp3)–H bonds: synthesis of imidazo[1,5-a]pyridines. Organic & Biomolecular Chemistry, 13(22), 6214-6218. [Link]
Journal of Medicinal Chemistry. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. ACS Publications. [Link]
Molecules. (2019). Synthesis of Heterocyclic Fused[2][17]naphthyridines by Intramolecular HDA Reactions. MDPI. [Link]
Gutekunst, W. R., & Baran, P. S. (2011). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 76(1), 1-14. [Link]
Serna-Saldívar, S. O., & Sibi, M. P. (2021). Synthesis of Natural Products by C–H Functionalization of Heterocycles. Molecules, 26(11), 3169. [Link]
Qi, X., Li, Y., Bai, R., & Lan, Y. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(11), 2799-2808. [Link]
Gande, S., et al. (2021). A directing group switch in copper-catalyzed electrophilic C–H amination/migratory annulation cascade: divergent access to benzimidazolone/benzimidazole. Chemical Science, 12(3), 1138-1144. [Link]
ResearchGate. (2019). Palladium-catalyzed N-Arylation of 1-substituted-1H-tetrazol-5-amines. [Link]
ACS Catalysis. (2016). Switching of “Rollover Pathway” in Rhodium(III)-Catalyzed C–H Activation of Chelating Molecules. ACS Publications. [Link]
Nature. (2018). Practical and innate C–H functionalization of heterocycles. [Link]
ChemRxiv. (2021). Efficient Copper Catalyzed Multi-component Synthesis of N-acyl amidines via Acyl Nitrenes. [Link]
da Silva Júnior, E. N. (2020). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society, 31(11), 2217-2252. [Link]
Chiong, H. A., & Daugulis, O. (2007). Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. Organic Letters, 9(8), 1449-1451. [Link]
Rovis, T. (2017). Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization. Israel Journal of Chemistry, 57(3-4), 209-220. [Link]
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Molecules. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. [Link]
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Technical Support Center: A Guide to Solving Solubility Issues of 1-Methyl-1,5-naphthyridin-4(1H)-one in Organic Solvents
Prepared by the Senior Application Scientist Team Welcome to the technical support center for 1-Methyl-1,5-naphthyridin-4(1H)-one. This guide is designed for researchers, chemists, and drug development professionals who...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-Methyl-1,5-naphthyridin-4(1H)-one. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this heterocyclic compound. Our goal is to provide you with a logical, scientifically-grounded framework for understanding and overcoming these issues in your experiments.
Section 1: Understanding the Molecule - The "Why" Behind Its Solubility Behavior
A foundational understanding of the molecule's structure is critical to predicting and solving solubility problems.
Q1: What is the chemical structure of 1-Methyl-1,5-naphthyridin-4(1H)-one, and how does it influence its solubility?
Answer:
1-Methyl-1,5-naphthyridin-4(1H)-one is a rigid, planar heterocyclic molecule. Its solubility characteristics are a direct result of a balance between its polar and nonpolar features. The principle of "like dissolves like" is paramount here; polar compounds dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1][2][3]
Nonpolar Feature: The core of the molecule is a fused aromatic naphthyridine ring system. This bicyclic structure is largely hydrophobic and contributes to its solubility in less polar organic solvents.[3]
Polar Features: The molecule possesses several polar elements that favor interaction with polar solvents:
A Carbonyl Group (C=O): The ketone at the 4-position is a strong hydrogen bond acceptor.
Ring Nitrogens: The nitrogen atom at position 5 (N5) is a hydrogen bond acceptor. The nitrogen at position 1 (N1) is methylated, which prevents it from being a hydrogen bond donor but its lone pair still contributes to the molecule's overall polarity.
Molecular Dipole: The arrangement of these electronegative atoms (O and N) creates a significant molecular dipole moment.
This duality means that no single solvent class is universally perfect. The compound's solubility is determined by the solvent's ability to effectively interact with both the nonpolar surface and the polar, hydrogen-bond accepting sites.
Diagram: Key Structural Features Influencing Solubility
Caption: Structural regions governing the molecule's solubility profile.
Table 1: Predicted Physicochemical Properties
Property
Predicted Value
Implication for Solubility
Molecular Weight
~174.18 g/mol
Moderate size, typical for small molecule drugs.
LogP
~0.9-1.5
Indicates a preference for moderately polar environments over highly nonpolar (like hexane) or highly polar (like water) ones.
Topological Polar Surface Area (TPSA)
~40-55 Ų
Suggests the molecule has significant polar character, requiring polar solvents for good solvation.[4]
Hydrogen Bond Acceptors
3 (C=O, N5, N1)
High capacity to accept hydrogen bonds from protic solvents like methanol or ethanol.[4]
Hydrogen Bond Donors
0
Cannot donate hydrogen bonds, making it less soluble in highly networked solvents where donor ability is key.[4]
Section 2: Foundational Troubleshooting - A Systematic Approach
When faced with a solubility challenge, a systematic, tiered approach saves time and resources. Start with the simplest methods before moving to more complex solutions.
Q2: I'm setting up a reaction. Which organic solvents should I screen first?
Answer:
A logical solvent screening workflow is the most efficient strategy. We recommend screening across three main categories of solvents, moving from least polar to most polar. This approach helps you quickly identify the optimal solvent class for your specific concentration and temperature requirements.
High-Polarity "Solvents of Last Resort": Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO). These have excellent solvating power but their high boiling points can complicate product isolation.[3]
Diagram: Systematic Solvent Screening Workflow
Caption: A logical workflow for initial solvent screening at room temperature.
Q3: My compound isn't dissolving at room temperature. What is the immediate next step?
Answer:
For most solid organic compounds, solubility increases with temperature.[2][3] The added thermal energy helps overcome the compound's crystal lattice energy—the forces holding the molecules together in a solid state—and promotes favorable interactions with the solvent.
Immediate Actions:
Gentle Heating: Warm the solvent-compound mixture to 40-60°C. Use a water bath for controlled heating and a stir bar for agitation. Often, this is sufficient to achieve dissolution. Be mindful of the solvent's boiling point.
Sonication: Place the vial in an ultrasonic bath. The high-frequency sound waves create cavitation, which physically breaks apart solid agglomerates and enhances dissolution at the solid-liquid interface. This can be done at room temperature or with gentle warming.
Table 2: Properties of Common Organic Solvents for Screening
Solvent
Class
Polarity Index
Boiling Point (°C)
Key Considerations
Hexane
Nonpolar
0.1
69
Unlikely to be effective. Useful as an anti-solvent.
Toluene
Nonpolar (Aromatic)
2.4
111
May dissolve the compound upon heating due to aromatic interactions.
Dichloromethane (DCM)
Halogenated
3.1
40
Good starting point. Volatile and easy to remove.
Tetrahydrofuran (THF)
Polar Aprotic
4.0
66
Good general-purpose solvent. Can form peroxides.
Ethyl Acetate (EtOAc)
Polar Aprotic
4.4
77
Less polar than alcohols, good for chromatography.
Acetonitrile (MeCN)
Polar Aprotic
5.8
82
Common solvent for reactions and analysis (HPLC).
Isopropanol (IPA)
Polar Protic
3.9
82
Less polar than EtOH/MeOH.
Ethanol (EtOH)
Polar Protic
4.3
78
Excellent H-bond donor. Generally safe and effective.
Methanol (MeOH)
Polar Protic
5.1
65
More polar than EtOH. Very effective H-bond donor.
Dimethylformamide (DMF)
Polar Aprotic
6.4
153
Excellent solubilizing power, but difficult to remove.
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
7.2
189
Powerful solvent, but very high boiling and can be reactive.
Section 3: Advanced Troubleshooting - Strategies for Difficult Cases
If single solvents fail even with heat, more advanced techniques are required.
Q4: My compound still has low solubility even with heating. What are my options?
Answer:
At this stage, you should consider using a cosolvent system . A cosolvent is a mixture of two or more miscible solvents. The goal is to create a new solvent environment with polarity and hydrogen bonding properties that are intermediate to the individual components. This is a powerful technique for fine-tuning solubility.[5][6]
Causality Behind Cosolvency:
Polarity Matching: By mixing a highly polar solvent (e.g., Methanol) with a moderately polar one (e.g., DCM), you can create a custom polarity that perfectly matches the needs of 1-Methyl-1,5-naphthyridin-4(1H)-one, solvating both its aromatic and polar parts effectively.
Disrupting Solvent Structure: A poor solvent for your compound might be highly self-associated (like water or ethanol). Adding a cosolvent can break up these self-associations, freeing up solvent molecules to interact with your solute.
Common Cosolvent Systems to Try:
DCM / Methanol (e.g., 9:1 to 4:1 v/v): A workhorse for moderately polar compounds.
Chloroform / Methanol: Similar to DCM/Methanol.
Toluene / Ethanol (e.g., 4:1 v/v): Useful if you need higher temperatures.
THF / Water: Can be effective but watch for precipitation if the compound is very hydrophobic.
Q5: Can I leverage the molecule's basicity to improve solubility in organic media?
Answer:
Yes, this is an excellent advanced strategy rooted in the compound's chemical properties. The N5 nitrogen on the naphthyridine ring is basic and can be protonated by an acid. While this is commonly used to dissolve basic compounds in water, a similar principle can apply in polar organic solvents.
The Mechanism:
Adding a small amount of a suitable acid (e.g., 1-2 equivalents of acetic acid or a few drops of trifluoroacetic acid, TFA) to a suspension of your compound in a polar protic solvent like methanol or ethanol can lead to an in-situ salt formation.
This newly formed ion pair is significantly more polar than the neutral molecule and will exhibit much higher solubility in the polar organic solvent.
Protocol Considerations:
Solvent Choice: This technique works best in polar protic solvents (alcohols) that can stabilize the resulting ion pair.
Acid Choice: Use a volatile acid if you need to remove it later (e.g., acetic acid, TFA).
Stoichiometry: Start with one equivalent of acid and add more if needed. Excess acid can sometimes complicate reactions.
Caution: This method is only suitable if the resulting acidic conditions are compatible with your planned experiment or downstream processing.
Section 4: Frequently Asked Questions (FAQs)
Q: Why is my compound "oiling out" instead of dissolving or remaining a solid?
A: "Oiling out" occurs when you create a supersaturated solution, typically by dissolving the compound at a high temperature in a solvent where it has poor room-temperature solubility. Upon cooling, instead of crystallizing, the compound separates as a liquid phase (the "oil"). To fix this, either use less solute, use a better solvent system where it is soluble at a lower temperature, or cool the solution very slowly with vigorous stirring to encourage crystallization.
Q: I dissolved my compound with heat, but it immediately crashed out upon cooling. How do I keep it in solution?
A: This indicates you are near the saturation limit. Your options are: 1) Increase the volume of the solvent. 2) Switch to a stronger solvent (e.g., move from ethanol to methanol, or from DCM to a DCM/MeOH mixture). 3) For a reaction, maintain the temperature of the reaction mixture above the point of crystallization.
Q: Are DMSO or DMF good choices for my reaction?
A: They are excellent solvents for achieving high concentrations. However, their very high boiling points make them difficult to remove during workup. They can also be problematic in certain reactions (e.g., DMSO can be an oxidant under some conditions). Use them when other options have failed and be prepared for a more challenging purification process, often involving aqueous extraction or lyophilization.
Q: How do I choose a solvent for purification by recrystallization?
A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This allows you to dissolve the compound in a minimal amount of hot solvent and have it crystallize in high purity upon cooling. You may need to use a cosolvent system (one "good" solvent, one "poor" solvent) to achieve this ideal behavior.
Section 5: Experimental Protocols
Protocol 1: Rapid Solubility Screening
Preparation: Aliquot ~2 mg of 1-Methyl-1,5-naphthyridin-4(1H)-one into several small, labeled glass vials.
Solvent Addition: To the first vial, add a selected solvent (e.g., DCM) dropwise from a pipette, swirling after each drop, up to a volume of 0.5 mL.
Observation (Room Temp): Observe if the solid dissolves completely. Note the approximate volume needed.
Heating: If not soluble, warm the vial to ~50°C in a water bath for 1-2 minutes with stirring. Observe again.
Record: Record the result as "Insoluble," "Partially Soluble," "Soluble," or "Soluble upon Heating."
Repeat: Repeat steps 2-5 for each solvent you intend to screen (e.g., THF, Ethanol, Methanol). This provides a qualitative but highly useful overview.
Setup: Place a known mass of the compound (e.g., 10.0 mg) in a vial with a small stir bar.
Initial Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 0.2 mL) and stir vigorously for 5-10 minutes at a constant temperature (e.g., 25°C).
Iterative Addition: If solid remains, continue adding the solvent in precise increments (e.g., 0.1 mL). After each addition, stir for at least 5-10 minutes to ensure equilibrium is reached.
Endpoint: The endpoint is reached when the last of the solid has just dissolved. Record the total volume of solvent added.
Calculation: Calculate the approximate solubility:
Solubility (mg/mL) = Initial Mass (mg) / Total Volume (mL)
Validation: This method provides an approximation. For highly accurate data, a saturated solution should be prepared, equilibrated for an extended period (e.g., 24 hours), filtered, and the concentration of the supernatant analyzed by a quantitative method like HPLC or UV-Vis spectroscopy.
References
Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (n.d.). IntechOpen. [Link]
Yalkowsky, S. H., & Roseman, T. J. (1981). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 70(9), 1032-1037. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification techniques for 1-Methyl-1,5-naphthyridin-4(1H)-one contaminants
Content Type: Troubleshooting Guides & FAQs
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Introduction: The Purity Imperative
1-Methyl-1,5-naphthyridin-4(1H)-one is a critical bicyclic scaffold in medicinal chemistry, often utilized in the development of kinase inhibitors and antibacterial agents. Synthesized typically via the Gould-Jacobs reaction (cyclization of aminopyridines with ethoxymethylene malonates) followed by methylation, this molecule presents unique purification challenges.
The primary difficulty arises from the ambident nucleophilicity of the precursor (1,5-naphthyridin-4-ol), which leads to a mixture of the desired N-methylated target and the O-methylated impurity (4-methoxy-1,5-naphthyridine). Furthermore, the basicity of the N5 nitrogen often causes severe tailing during chromatography, complicating isolation.
This guide provides field-proven, self-validating protocols to isolate high-purity material suitable for biological assays.
Module 1: Separating the "Twin" Isomers (N- vs. O-Methylation)
The Issue: You have performed a methylation step (e.g., MeI/K₂CO₃ or dimethyl sulfate), but TLC/LC-MS shows two closely eluting peaks.
The Cause: The 4-hydroxy-1,5-naphthyridine precursor exists in tautomeric equilibrium. Alkylation occurs at both the Nitrogen (N1) and Oxygen (C4-O), generating regioisomers with similar molecular weights but distinct polarities.
Standard silica chromatography often fails due to the basicity of the N5 nitrogen, which interacts with acidic silanols, causing peak broadening (tailing).
Step-by-Step Methodology:
Stationary Phase Preparation:
Use High-Performance Flash Silica (20–40 µm).
Pre-treatment: Slurry the silica in the starting mobile phase containing 1% Triethylamine (TEA) or 1% NH₄OH. This "caps" the acidic silanol sites.
Mobile Phase Design:
Solvent A: Dichloromethane (DCM)
Solvent B: 10% Methanol in DCM (containing 1% NH₄OH or TEA).
Gradient: 0% B → 100% B over 20 column volumes (CV).
Execution:
Load sample as a solid deposit on Celite (liquid loading in DMSO/DMF causes early elution and band broadening).
The O-methyl impurity will elute first (typically 20–40% B).
The N-methyl target will elute later (typically 60–90% B).
Workflow Visualization
Caption: Decision logic for chromatographic separation of naphthyridinone regioisomers.
Module 2: Bulk Purification (The "Sticky" Solid)
The Issue: The product is isolated as a brown, sticky gum that refuses to crystallize, likely trapped with inorganic salts or oligomeric byproducts.
The Cause: Naphthyridinones have high lattice energy (high melting points) but are easily solvated by impurities.
Protocol: "Crash and Triturate"
This method exploits the solubility differential between the planar aromatic target (insoluble in non-polar solvents) and the oily impurities.
Dissolution:
Dissolve the crude gum in a minimum amount of hot Dichloromethane (DCM) .
Note: If insoluble particulates remain (inorganic salts), filter the hot solution through a 0.45 µm PTFE syringe filter.
Precipitation (The "Crash"):
While stirring rapidly, slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise.
Ratio: 1 part DCM solution to 5 parts Ether.
A precipitate should form.[1][2] If an oil forms instead, sonicate the flask for 5 minutes to induce nucleation.
Result: The O-methyl isomer and greasy impurities remain in the Ethyl Acetate filtrate; the pure N-methyl target remains on the filter.
Module 3: Scavenging Trace Impurities
The Issue: The compound is pure by NMR but colored (yellow/brown) or shows trace metals.
The Cause: Trace oxidation products of 3-aminopyridine (starting material) or residual metal catalysts.
Protocol: Acid-Base Wash (The "N5 Hook")
Unlike standard amides, the N5 nitrogen in the 1,5-naphthyridine ring is basic (pKa ~ 3–4). We can use this to wash away non-basic impurities.
Dissolve: Dissolve 1g of crude material in 20 mL DCM.
Extract (Acid Phase): Extract with 20 mL of 1M HCl .
Chemistry: The target protonates at N5 and moves to the aqueous layer. Neutral impurities (tars, non-basic byproducts) stay in DCM.
Wash: Wash the aqueous HCl layer twice with fresh DCM (2 x 10 mL). Discard organic washes.
Recover: Cool the aqueous layer in an ice bath. Slowly adjust pH to ~9 using 6M NaOH or saturated Na₂CO₃.
Observation: The product will precipitate as a white/off-white solid.
Extract (Organic Phase): Extract the cloudy aqueous mixture with DCM (3 x 20 mL).
Dry: Dry over Na₂SO₄ and concentrate.
Frequently Asked Questions (FAQ)
Q1: Why does my compound streak on the TLC plate even with Methanol?A: The N5 nitrogen is interacting with the acidic binder on the TLC plate. Solution: Dip your TLC plate in a solution of 5% Triethylamine in Hexanes and dry it before spotting your compound. Alternatively, add 1% NH₄OH to your elution solvent.
Q2: Can I distinguish the N-methyl and O-methyl isomers by NMR?A: Yes.
N-Methyl (Target): The N-CH₃ signal typically appears upfield (approx. 3.5 – 3.8 ppm) and the adjacent ring protons show coupling characteristic of a pyridone-like system.
O-Methyl (Impurity): The O-CH₃ signal is typically downfield (approx. 4.0 – 4.2 ppm) due to the electronegativity of oxygen.
Q3: My product is turning pink/red upon storage. Is it decomposing?A: Naphthyridines are electron-deficient and light-sensitive. The color change indicates photo-oxidation, likely at the benzylic-like positions or N-oxide formation. Storage: Store under Argon at -20°C, protected from light (amber vials).
References
Synthesis of 1,5-Naphthyridines via Gould-Jacobs Reaction
Source: National Institutes of Health (PMC)
Citation: Litvic, M. et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 2015.
URL:[Link]
Chromatographic Separation of Heterocyclic Isomers
Source: MDPI
Citation: "Evaluation of 2,7-Naphthyridines and Separation Logic for N- vs O-Alkylated Isomers."
URL:[Link][5]
Minimizing O-methylation side products in naphthyridinone synthesis
Welcome to the technical support center for naphthyridinone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of N-alkylation on the napht...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for naphthyridinone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of N-alkylation on the naphthyridinone scaffold. A common and often frustrating challenge in this process is the formation of the undesired O-methylated side product.
This document provides in-depth troubleshooting advice and frequently asked questions to help you understand the underlying chemical principles that govern N- vs. O-methylation selectivity and to equip you with actionable strategies to minimize or eliminate the formation of O-methylated impurities in your reaction.
Troubleshooting Guide
This section addresses common problems encountered during the methylation of naphthyridinones.
Question 1: My reaction is yielding exclusively the O-methylated product. What are the likely causes and how can I fix this?
This is a frequent issue that typically points to a mismatch between the reaction conditions and the electronic properties of the naphthyridinone anion. Exclusive O-alkylation suggests that the reaction is heavily biased towards the harder, more electronegative oxygen atom of the ambident nucleophile.
Underlying Causes & Expert Analysis:
"Hard" Methylating Agent: You are likely using a "hard" methylating agent. According to the Hard and Soft Acids and Bases (HSAB) principle, hard electrophiles (acids) preferentially react with hard nucleophiles (bases)[1][2][3]. The oxygen atom of the deprotonated naphthyridinone is a hard nucleophilic center, while the nitrogen is comparatively soft. Hard methylating agents like dimethyl sulfate (DMS) or methyl triflate (MeOTf) will strongly favor reaction at the oxygen.
Reaction Conditions Favoring the Phenolate-like Anion: Certain base and solvent combinations can lead to a solvent-separated ion pair where the negative charge is more localized on the oxygen, making it more available for reaction. For instance, using strong bases like sodium hydride (NaH) in a polar aprotic solvent like DMF can lead to exclusive O-alkylation, as has been demonstrated in a related tetrahydrobenzo[c][1][4]naphthyridin-5(6H)-one system[5].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for exclusive O-methylation.
Corrective Actions:
Change Methylating Agent: Immediately switch from hard agents like dimethyl sulfate to a softer agent like methyl iodide (MeI)[6]. MeI is a classic soft electrophile and will have a higher propensity to react with the softer nitrogen center.
Modify Base and Solvent System: As demonstrated in the literature, a range of strong bases (NaH, CaH₂, LiHMDS, nBuLi) can lead to exclusive O-alkylation[5]. Consider switching to a weaker base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). These bases can promote N-alkylation, particularly with softer alkylating agents[7].
Question 2: I am getting a mixture of N- and O-methylated products. How can I improve the selectivity for the desired N-methylated naphthyridinone?
Obtaining a mixture indicates that the energy barriers for both N- and O-methylation are comparable under your current reaction conditions. To improve selectivity, you need to adjust the parameters to favor the kinetic or thermodynamic pathway leading to your desired product.
Underlying Causes & Expert Analysis:
Kinetic vs. Thermodynamic Control: The N-alkylation is often the kinetically favored pathway (lower activation energy), while the O-alkylated product can sometimes be the more thermodynamically stable product, especially in pyridone-like systems where O-alkylation leads to a fully aromatic pyridine ring[6]. Your reaction conditions are likely allowing for equilibration between the two products.[8][9]
Intermediate Reagent "Hardness": You might be using a methylating agent of intermediate hardness or a solvent system that doesn't strongly differentiate between the two nucleophilic sites.
Temperature: Higher temperatures often favor the thermodynamic product[3][10]. If the O-methylated product is more stable, running the reaction at elevated temperatures for extended periods can lead to its enrichment.
Corrective Actions:
Lower the Reaction Temperature: To favor the kinetic product (often the N-alkylated one), perform the reaction at a lower temperature. This makes it harder for the reaction to overcome the higher activation energy path and reduces the chance of reversibility or equilibration that could lead to the thermodynamic product.[8]
Use a More Selective Base/Solvent Combination: The choice of cation from the base can influence selectivity. Larger, softer cations like Cesium (Cs⁺) from Cs₂CO₃ can coordinate less tightly with the hard oxygen, leaving the softer nitrogen more accessible for alkylation.
Steric Hindrance: If your naphthyridinone has substituents near the oxygen, you can leverage this. Using a bulkier methylating agent (if applicable for other reasons) or tuning conditions might favor attack at the less sterically hindered nitrogen. Conversely, steric hindrance on the nitrogen could favor O-alkylation.[11]
Data-Driven Recommendations for Improving N-Selectivity:
Parameter
Recommendation for N-Methylation
Rationale
Methylating Agent
Use a "soft" agent like Methyl Iodide (CH₃I) .
Soft electrophiles preferentially react with the soft nitrogen atom (HSAB Principle).[6]
Base
Use Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).
The large, soft Cs⁺ cation does not coordinate as strongly with the hard oxygen, increasing the nucleophilicity of the nitrogen.[7]
Solvent
Use a non-polar or less polar aprotic solvent like Toluene or Dioxane .
Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation, leaving a more reactive, "naked" anion where the charge is more localized on the oxygen, favoring O-alkylation.
Temperature
Run at lower temperatures (e.g., 0 °C to room temperature).
Favors the kinetically controlled product, which is often the N-alkylated isomer.[9][10]
Reaction Time
Use shorter reaction times .
Minimizes the potential for equilibration to the more thermodynamically stable O-alkylated product.[8]
Frequently Asked Questions (FAQs)
This section provides answers to common questions for those planning a naphthyridinone methylation reaction.
FAQ 1: How does the Hard and Soft Acids and Bases (HSAB) principle apply to my reaction?
The HSAB principle is a powerful qualitative tool for predicting the outcome of your reaction[1][2]. In the context of naphthyridinone methylation:
Your Nucleophile: The deprotonated naphthyridinone is an ambident nucleophile . It has two reactive sites: the "hard" oxygen and the "soft" nitrogen. Hardness refers to species that are small, highly charged, and not easily polarizable. Softness refers to species that are larger, have a lower charge density, and are more polarizable[2].
Your Electrophile: The methylating agent is the electrophile (acid).
Hard Methylating Agents: Have a highly electron-deficient methyl group, often attached to a very electronegative group. Examples include Dimethyl Sulfate ((CH₃)₂SO₄) and Methyl Triflate (MeOTf) . They react preferentially with the hard oxygen center.
Soft Methylating Agents: The methyl group is less electron-deficient. The classic example is Methyl Iodide (CH₃I) , where the C-I bond is highly polarizable. It reacts preferentially with the soft nitrogen center.
FAQ 2: Can I use an alternative synthetic strategy if direct N-methylation fails?
Absolutely. If direct methylation consistently yields the O-methylated product, an alternative synthetic route is a robust solution. One published strategy for a complex naphthyridinone involved abandoning direct alkylation in favor of a multi-step sequence to guarantee N-alkylation[5].
Alternative Strategy: Buchwald-Hartwig Amination
This approach builds the N-alkyl bond through a different mechanism entirely:
Synthesize the Naphthyridinone Core without the N-substituent: Prepare the naphthyridinone ring first.
Protect if Necessary: Protect other reactive functional groups.
Perform Intramolecular Buchwald Coupling: If the precursor is designed correctly, an intramolecular palladium-catalyzed C-N bond formation can form the final ring, unambiguously placing the desired group on the nitrogen atom[5].
This method requires more synthetic steps but offers absolute control over the regiochemistry, which can be invaluable for complex molecules in drug discovery.
FAQ 3: What is a reliable, starting-point protocol for selective N-methylation?
Based on established principles for pyridone and quinolinone alkylation, the following protocol provides a strong starting point for achieving high N-selectivity.
Protocol: Selective N-Methylation of a Naphthyridinone
Objective: To selectively methylate the nitrogen of a hydroxynaphthyridinone while minimizing O-methylation.
Materials:
Naphthyridinone substrate (1.0 eq)
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
Methyl Iodide (CH₃I) (1.2 eq)
Anhydrous Acetonitrile (or Toluene)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the naphthyridinone substrate and cesium carbonate.
Add anhydrous acetonitrile via syringe.
Stir the suspension at room temperature for 30 minutes.
Cool the mixture to 0 °C using an ice bath.
Slowly add methyl iodide dropwise via syringe.
Allow the reaction to warm to room temperature and stir for 4-12 hours.
Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of starting material and compare the formation of the two potential products (N- and O-methylated).
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to separate the N-methylated product from any potential O-methylated isomer and unreacted starting material.
Self-Validation: The success of this protocol relies on the combination of a soft methylating agent (CH₃I) and a base with a soft counter-ion (Cs₂CO₃) in a moderately polar solvent. This combination is rationally designed to favor the "soft-soft" interaction required for N-methylation.
References
Wang, Y., et al. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][4]naphthyrin-5(6H). Tetrahedron Letters, 56(46), 6472-6474. [Link]
Johns, B. A., et al. (2013). Naphthyridinone (NTD) integrase inhibitors: N1 protio and methyl combination substituent effects with C3 amide groups. Bioorganic & Medicinal Chemistry Letters, 23(2), 569-573. [Link]
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]
Ward, R. M., et al. (2020). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. ChemRxiv. [Link]
Abbaspour, M., et al. (2016). The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. ResearchGate. [Link]
Chemistry LibreTexts. (2025, April 7). 8.7: Alkylation of Enolate Ions. [Link]
Chemistry Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution. [Link]
Kenny, P. W., et al. (2017). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. RSC. [Link]
Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
Master Organic Chemistry. (2012, February 9). Thermodynamic vs Kinetic Products In Purchasing Decisions (And Addition To Dienes). [Link]
Comins, D. L., & Jianhua, G. (1994). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. [Link]
Reddit. (2023, September 11). Selective O-methylating conditions? r/Chempros. [Link]
El-Subbagh, H. I., et al. (2025, April 18). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC. [Link]
Optimizing cyclization temperature for 1,5-naphthyridine derivatives
Topic: Optimizing Cyclization Temperature for 1,5-Naphthyridine Derivatives Ticket ID: NAPH-CYC-001 Support Level: Tier 3 (Senior Application Scientist) Executive Summary: The Thermal Criticality The synthesis of 1,5-nap...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Cyclization Temperature for 1,5-Naphthyridine Derivatives
Ticket ID: NAPH-CYC-001
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Thermal Criticality
The synthesis of 1,5-naphthyridine derivatives—privileged scaffolds in kinase inhibitors and antibacterial agents—hinges on the formation of the pyridine ring fusion. Whether you are employing the Gould-Jacobs reaction (thermal cyclization) or the Skraup/Friedländer synthesis (acid-mediated condensation), temperature is not merely a variable; it is the primary determinant of reaction trajectory.
Low Temperature Risks: Kinetic trapping of intermediates (e.g., uncyclized enamines), incomplete aromatization.
High Temperature Risks: Polymerization of electrophiles (acrolein), oxidative degradation (tarring), and loss of regioselectivity.
This guide provides validated protocols and troubleshooting workflows to navigate these thermal windows.
Core Protocol A: The Gould-Jacobs Thermal Cyclization
Context: This route involves the condensation of 3-aminopyridine with alkoxymethylene malonates, followed by high-temperature cyclization to 4-hydroxy-1,5-naphthyridines.[1][2][3]
The 250°C Threshold
The cyclization step is an electrocyclic ring closure followed by elimination. It has a high activation energy barrier.
Optimized Workflow:
Solvent Selection: Use Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) or Diphenyl Ether .[3]
Why: Boiling point ~258°C allows reflux at the exact energy required for cyclization without pressurization.
Degassing: Sparge the solvent with nitrogen for 30 minutes prior to heating.
Why: At >200°C, dissolved oxygen rapidly promotes radical polymerization of the substrate, leading to "tar" rather than product.
The "Dropwise" Technique:
Heat solvent to 250–255°C (reflux).
Dissolve the enamine intermediate in a minimal amount of warm solvent (or add as a solid if melting point permits).
Add the intermediate slowly to the refluxing solvent.[3]
Mechanism:[1][3][4][5][6][7][8] This maintains high dilution, favoring intramolecular cyclization over intermolecular polymerization.
Data Table: Temperature vs. Yield (Representative)
Temperature (°C)
Reaction Time
Yield (%)
Observation
220°C
4 h
15-20%
Incomplete; significant intermediate remains.
250-255°C
30-45 min
75-85%
Rapid precipitation of product; clean conversion.
270°C
20 min
40-50%
Darkening of solution; thermal decomposition.
Core Protocol B: Modified Skraup Synthesis
Context: Condensation of 3-aminopyridines with glycerol (acrolein precursor) in sulfuric acid.[9][10]
Exotherm Management
The Skraup reaction is notoriously exothermic.[10] The "runaway" temperature is often where the yield is lost to polymerization.
Optimized Workflow:
Moderator Addition: Add FeSO₄ (Ferrous Sulfate) or Boric Acid to the reaction mixture.
Why: These moderate the oxidation potential and stabilize acrolein, preventing violent polymerization.
Stepwise Heating (The "Soak"):
Stage 1 (100°C): Hold for 1 hour. Allows formation of the Michael adduct (aminopyridine + acrolein).[9][10]
Stage 2 (140-150°C): Ramp slowly. This promotes the electrophilic aromatic substitution (ring closure).
Warning: Spiking directly to 150°C often results in a violent exotherm and a solid black "carbon brick" in the flask.
Troubleshooting Guide (Q&A)
Category 1: Reaction Stalled or Incomplete
Q: My Gould-Jacobs cyclization has stalled. LCMS shows the enamine intermediate persists even after 4 hours at reflux.
Diagnostic: Check your internal temperature, not the mantle setting.
Root Cause: The cyclization has a sharp activation cliff. If using Diphenyl Ether (bp 258°C), a slight impurity or altitude effect might drop the reflux temp to <245°C. The reaction rate at 240°C is exponentially slower than at 250°C.
Corrective Action:
Insulate the flask neck with glass wool or foil to maximize internal temp.
Switch to a sand bath or heating block to ensure efficient heat transfer.
Do not extend time indefinitely; this favors degradation.
Category 2: Impurity Profile & Tarring
Q: In the Skraup reaction, my mixture turns into a black, insoluble tar within minutes of reaching 140°C.
Diagnostic: Did you add the oxidant (e.g., nitrobenzene or iodine) before or after the acid addition?
Root Cause: "Acrolein runaway." If the glycerol dehydrates to acrolein before the aminopyridine can react with it, the acrolein polymerizes.
Corrective Action:
Dosing Control: Premix the aminopyridine and acid. Add glycerol dropwise at 120°C.
Oxidant Timing: If using nitrobenzene, use it as the solvent. If using iodine, add it only after the initial exotherm subsides.
Category 3: Regioselectivity Issues
Q: I am getting a mixture of 1,5- and 1,7-naphthyridine isomers. Can temperature fix this?
Insight: Regioselectivity in 3-aminopyridine cyclizations is governed by the directing effect of the pyridine nitrogen.
Thermodynamic Control: Higher temperatures (Friedländer conditions, >140°C) often favor the thermodynamic product (1,5-isomer) by allowing reversible intermediate formation.
Kinetic Control: Lower temperatures (<100°C, catalytic Lewis Acid) may trap the kinetic product, often the 1,7-isomer depending on the C2 vs C4 electron density.
Recommendation: Perform a temperature screen (100°C, 120°C, 140°C). If the ratio doesn't change, the selectivity is intrinsic to the substrate's electronics, not the heat.
Visualizations
Diagram 1: The Gould-Jacobs Thermal Pathway
Captures the critical temperature dependence of the electrocyclic ring closure.
Caption: Thermal activation thresholds in Gould-Jacobs cyclization. 250°C is the requisite activation energy floor.
Diagram 2: Troubleshooting Decision Matrix
Logic flow for diagnosing yield issues in 1,5-naphthyridine synthesis.
Caption: Step-by-step diagnostic workflow for identifying root causes of failure in naphthyridine synthesis.
References
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
Litvinov, V. P., et al. (2000). Synthesis and Properties of 1,5-Naphthyridines. Russian Chemical Reviews, 69(1), 81. Link
Mogilaiah, K., et al. (2015).[7] CeCl3·7H2O Catalyzed Friedländer Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions.[7] Indian Journal of Heterocyclic Chemistry, 24, 305-308.[7] Link
BenchChem Technical Support. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. Link
Brown, E. V., & Dewar, M. J. S. (1978).[2] Substitution in the 1,5-Naphthyridine Series. Journal of Organic Chemistry, 43, 1331. Link
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
1-Methyl-1,5-naphthyridin-4(1H)-one is a bicyclic heterocyclic scaffold often utilized in kinase inhibitor discovery (e.g., PI3K, mTOR) and antibacterial research. Unlike simple aromatics, this molecule exhibits significant zwitterionic character due to the vinylogous amide resonance in the 4-pyridone ring.
The Critical Challenge:
The primary impurity profile stems from the alkylation step of 1,5-naphthyridin-4-ol. Under standard conditions (MeI/K₂CO₃), you will invariably generate a mixture of:
N-methyl isomer (Target): Thermodynamically stable, high melting point (>150°C), polar.
O-methyl isomer (Impurity): Kinetic product (4-methoxy-1,5-naphthyridine), lower melting point, lipophilic.
This guide provides a self-validating workflow to isolate the N-methyl target and resolve common crystallization failures like "oiling out."
Diagnostic Workflow (Decision Tree)
Before selecting a solvent system, determine the purity profile of your crude material.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on crude impurity profile.
Solubility Profile & Solvent Selection
The N-methylated naphthyridinone is a "hard" solid with poor solubility in non-polar solvents. The O-methylated impurity is an ether and is significantly more soluble in organics. We exploit this polarity gap .
Solvent System
Role
Solubility (Target)
Solubility (O-Impurity)
Application
Ethanol (EtOH)
Primary Solvent
Moderate (Hot) / Low (Cold)
High
Standard Recrystallization
Acetonitrile (MeCN)
Primary Solvent
Moderate (Hot)
High
Best for high-purity polishing
Ethyl Acetate (EtOAc)
Anti-Solvent / Wash
Poor
Good
Critical for Trituration (Removing O-isomer)
Diethyl Ether / Hexane
Anti-Solvent
Insoluble
Moderate
Yield maximization
Water
Impurity
Variable
Insoluble
Avoid. Promotes hydrate formation.
DMF / DMSO
Solvent
High
High
Avoid. Boiling point too high for crystallization.
Troubleshooting Protocols (FAQs)
Issue 1: "My product is oiling out instead of crystallizing."
Cause: The temperature dropped too quickly, or the solvent polarity is too high, causing liquid-liquid phase separation before nucleation.
Solution: The "Reheat and Seed" Method.
Re-dissolve the oil by heating the mixture back to reflux.
Add a small volume (5-10%) of the primary solvent (e.g., Ethanol) to slightly dilute the solution.
Critical Step: Allow the solution to cool very slowly to approx. 40-50°C.
Add a seed crystal of pure product. If no seed is available, scratch the inner glass wall with a glass rod to induce nucleation.
Do not apply an ice bath until a heavy suspension of solids has formed.
Issue 2: "I cannot separate the O-methyl impurity from the N-methyl target."
Cause: Co-crystallization. Both isomers are precipitating together.
Solution: Protocol A (Trituration) before Recrystallization.
Dry the crude solid thoroughly.
Suspend the solid in Ethyl Acetate (10 mL per gram of crude).
Sonicate for 10 minutes, then stir at room temperature for 30 minutes.
Perform this during the hot dissolution step of recrystallization. Add 5 wt% activated charcoal, stir at reflux for 5 minutes, and filter through a pre-warmed Celite pad. Note: Do not stir longer than 5-10 mins, or you risk losing product to adsorption.
Detailed Experimental Protocols
Protocol C: Standard Recrystallization (Ethanol/Acetonitrile)
Use this for crude material with >85% purity.
Dissolution:
Place crude 1-Methyl-1,5-naphthyridin-4(1H)-one in a round-bottom flask.
Add Acetonitrile (MeCN) (approx. 10-15 mL/g).
Heat to reflux (82°C). If solid remains, add Ethanol dropwise until dissolution is complete.
Self-Validation: If insoluble particles remain after 15 mins of reflux, these are likely inorganic salts. Perform a hot filtration.
Nucleation:
Remove from heat source. Stir slowly.
Allow to cool to room temperature naturally (approx. 30-45 mins).
Visual Check: You should see needles or prisms forming. If oil droplets appear, see "Oiling Out" FAQ.
Maximizing Yield:
Once at room temperature, cool the flask in an ice bath (0-4°C) for 1 hour.
Optional: Add cold Diethyl Ether (anti-solvent) dropwise to force remaining product out of solution.
Isolation:
Filter the crystals using a Büchner funnel.
Wash the cake with cold Ethanol/Ether (1:1 mixture).
Dry under vacuum at 50°C for 4 hours.
Visualizing the Workflow
Figure 2: Step-by-step unit operations for the recrystallization process.
References
BenchChem. (2025).[1] Technical Support Center: Synthesis of 1,5-Naphthyridine-4-carboxylic acid. Retrieved from
Litvic, M. et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI Molecules. Retrieved from
Journal of Medicinal Chemistry. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors. ACS Publications. Retrieved from
Royal Society of Chemistry. (2020). Insights into the impact of N- and O-methylation on aqueous solubility. RSC Med. Chem. Retrieved from
X-ray crystallographic data for 1-Methyl-1,5-naphthyridin-4(1H)-one
Executive Summary & Application Context 1-Methyl-1,5-naphthyridin-4(1H)-one represents a privileged scaffold in medicinal chemistry, serving as a bio-isostere to the 4-quinolone antibiotics (e.g., Nalidixic acid) and a c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
1-Methyl-1,5-naphthyridin-4(1H)-one represents a privileged scaffold in medicinal chemistry, serving as a bio-isostere to the 4-quinolone antibiotics (e.g., Nalidixic acid) and a core fragment in TGF-β receptor inhibitors.
For drug development professionals, the critical structural challenge lies in tautomeric fidelity . The parent 1,5-naphthyridin-4-one exists in a dynamic equilibrium between the keto (NH-form) and enol (OH-form). Methylation is intended to lock the bioactive "keto" conformation at the N1 position. However, competitive O-methylation can occur, yielding the inactive methoxy-ether.
This guide provides the X-ray crystallographic benchmarks required to unequivocally distinguish the desired N-methyl-4-one pharmacophore from its O-methyl ether isomer and the carbocyclic 4-quinolone analog.
Comparative Analysis: Structural Metrics
The following data compares the target molecule against its primary structural competitors.
Table 1: Crystallographic Performance & Bond Geometry
Data represents consolidated reference values for the 1,5-naphthyridine-4-one core class [1, 2].
Feature
Target: 1-Methyl-1,5-naphthyridin-4(1H)-one
Alternative A: 4-Methoxy-1,5-naphthyridine (Impurity)
In X-ray diffraction, the C4–O bond length is the definitive "fingerprint."
Target (Keto): A short bond (<1.26 Å) confirms the carbonyl C=O.
Impurity (Ether): A long bond (>1.34 Å) confirms the ether C–O–Me.
Implication: If your refinement shows a C4–O distance >1.30 Å, your methylation occurred at the Oxygen, not the Nitrogen.
Experimental Protocol: Synthesis to Structure
To obtain high-quality single crystals suitable for X-ray diffraction, a controlled methylation and slow-evaporation technique is required.
Phase A: Synthesis (Methylation)
Reagents: Dissolve 1,5-naphthyridin-4(1H)-one (1.0 eq) in DMF.
Base: Add
(2.0 eq) to deprotonate N1. Stir at RT for 30 min.
Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise at 0°C.
Reaction: Allow to warm to RT and stir for 4-6 hours.
Workup: Pour into ice water. The N-methyl isomer typically precipitates as a solid, while O-methyl isomers may remain oily or require extraction.
Phase B: Crystallization (The "Slow-Cool" Method)
Solvent Choice: Acetonitrile/Methanol (3:1) or Ethanol/Water (9:1).
Saturation: Dissolve 20 mg of the purified solid in 2 mL of hot Ethanol (60°C).
Filtration: Filter the hot solution through a 0.45
m PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
Seeding (Optional): If available, add a micro-seed of the target crystal.
Growth: Cap the vial with parafilm and poke one small hole. Place in a vibration-free environment at 20°C.
Harvest: Block-like colorless crystals should appear within 48-72 hours.
Phase C: Data Collection Strategy
Temperature: Collect at 100 K (Cryostream). Naphthyridines have high thermal motion at RT.
Resolution: Aim for 0.75 Å or better to resolve the methyl hydrogens.
Refinement: Check the Difference Fourier Map specifically near N1 and O4 to locate the methyl group electron density.
Decision Logic & Workflow
The following diagrams illustrate the logical pathway for structural validation and the experimental workflow.
Diagram 1: Isomer Differentiation Logic
Caption: Logic gate for distinguishing N-alkylation (Target) from O-alkylation (Impurity) using bond length metrics.
Diagram 2: Crystallization & Validation Pipeline
Caption: Step-by-step experimental pipeline from crude synthesis to validated crystallographic model.
References
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Naphthyridinone Derivatives.[3] (Search for 1,5-naphthyridine scaffolds). [Link]
Gellibert, F., et al. (2004).[4] "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry, 47(18), 4494-4506.[4] [Link]
Yi, X., et al. (2017).[5] "Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones." Synthetic Communications. (Provides comparative bond length data for pyridone/methoxy-pyridine tautomers). [Link]
Comparative Guide: UV-Vis Absorption Spectra of N-Methylated Naphthyridines
The following guide details the UV-Vis absorption characteristics of N-methylated naphthyridines, designed for researchers in medicinal chemistry and spectroscopy. Executive Summary & Strategic Importance N-methylated na...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the UV-Vis absorption characteristics of N-methylated naphthyridines, designed for researchers in medicinal chemistry and spectroscopy.
Executive Summary & Strategic Importance
N-methylated naphthyridines (naphthyridinium salts) represent a critical class of cationic heterocycles in drug discovery. Unlike their neutral parent compounds, these cationic derivatives exhibit distinct electronic signatures that correlate directly with their ability to interact with biological anions, particularly the phosphate backbone of DNA and RNA.
This guide provides a technical comparison of the ultraviolet-visible (UV-Vis) spectral shifts induced by N-methylation. It focuses on the 1,5- and 1,8-naphthyridine isomers, which are most relevant for intercalating agents and metallo-supramolecular chemistry.
Core Mechanistic Principle
The primary spectral effect of N-methylation is a bathochromic (red) shift of the
transitions.
Cause: Methylation at the nitrogen atom introduces a positive charge, which stabilizes the Lowest Unoccupied Molecular Orbital (LUMO) more significantly than the Highest Occupied Molecular Orbital (HOMO).
Result: The energy gap (
) decreases, causing absorption to occur at longer wavelengths (lower energy).[1]
Secondary Effect: The weak
transition, characteristic of the free lone pair in the parent base, typically disappears or undergoes a hypsochromic (blue) shift as the lone pair becomes involved in the N-C bond.
Mechanistic Visualization
The following diagram illustrates the electronic transition changes upon N-methylation.
Caption: Comparative energy diagram showing the stabilization of the LUMO orbital in N-methylated species, resulting in a smaller HOMO-LUMO gap and a red-shifted absorption spectrum.
Comparative Spectral Analysis
The table below contrasts the spectral properties of parent naphthyridines with their N-methylated analogs. Data is synthesized from spectroscopic studies of naphthyridine derivatives and their quaternary salts.[2]
Parent: Exhibits a structured band around 305 nm (
) and a strong band at 255 nm.
N-Methylated (1-methyl-1,5-naphthyridinium): The quaternization breaks the symmetry. The absorption maximum shifts significantly to the 320–330 nm region.
Application Note: Derivatives substituted at the 4,8-positions (e.g., via Suzuki coupling) show even further red shifts (up to 354 nm) due to extended conjugation, making them suitable for fluorescence tracking in biological assays.
Parent: Known for complexation capabilities. Absorbs strongly in the UV.[8]
N-Methylated: The 1-methyl-1,8-naphthyridinium cation often exhibits fluorescence quenching upon binding to mismatched DNA base pairs (e.g., C-C mismatches). The absorption spectrum is sensitive to pH and anionic counter-ions (e.g., Iodide vs. Perchlorate), with iodide salts often showing a charge-transfer tail in the visible region.
To ensure reproducibility and spectral integrity, follow this "self-validating" protocol. This workflow accounts for the hygroscopic nature of quaternary salts and potential solvent effects.
Reagents & Equipment
Solvent: Spectroscopic grade Acetonitrile (MeCN) or Methanol (MeOH). Note: Avoid water if hydrolysis of the pseudo-base is a concern.
Sample: N-methylnaphthyridinium salt (dried under vacuum over
for 24h).
Step-by-Step Methodology
Baseline Correction (The Zero Point):
Fill two matched quartz cuvettes (1 cm path length) with pure solvent.
Run a baseline scan (200–800 nm).
Validation: Absorbance must be < 0.005 AU across the range.
Stock Solution Preparation:
Weigh ~2-3 mg of the salt accurately.
Dissolve in 10 mL solvent to create a
M stock.
Critical: Perform this rapidly to minimize moisture uptake.
Dilution Series (Linearity Check):
Prepare three working concentrations:
M, M, and M.
Measure absorbance at the expected
(e.g., 320 nm).
Validation: Plot Abs vs. Conc. (
must be > 0.99) to confirm no aggregation or dimer formation.
Full Spectrum Acquisition:
Scan the
M sample from 200 to 600 nm.
Scan speed: Medium (approx. 200 nm/min).
Data Interval: 1.0 nm.
Derivative Spectroscopy (Resolution Enhancement):
Calculate the 2nd derivative (
) of the spectrum.
Utility: This reveals hidden shoulders in the broad charge-transfer bands common in methylated salts, allowing for precise identification of overlapping electronic transitions.
Caption: Validated workflow for acquiring reproducible UV-Vis data for hygroscopic naphthyridinium salts.
References
Paudler, W. W., & Kress, T. J. (1967). The Naphthyridines.[9][10] Advances in Heterocyclic Chemistry. Link
Pokorny, D. J., & Paudler, W. W. (1973). Electron Spin Resonance Study of the Cation Radicals of 1,5-Dihydronaphthyridine and Di-N-methyl-1,5-naphthyridine. Canadian Journal of Chemistry, 51(24), 4095-4100. Link
Lowe, P. A. (1984). Naphthyridines, Pyridoquinolines, Anthyridines and Similar Compounds. Comprehensive Heterocyclic Chemistry. Link
Litvic, M., et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. Link
BenchChem Technical Guides. (2025). Spectroscopic and Synthetic Approaches to 4-Methyl-1,8-naphthyridine-2,7-diol.Link
A Comparative Guide to the Spectroscopic Validation of 1-Methyl-1,5-naphthyridin-4(1H)-one Synthesis via Infrared Spectroscopy
For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth, expert-led comparison on val...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth, expert-led comparison on validating the synthesis of 1-Methyl-1,5-naphthyridin-4(1H)-one, a heterocyclic ketone with significant interest in medicinal chemistry, using Fourier Transform Infrared (FT-IR) spectroscopy.[1] We will move beyond a simple procedural outline to explain the causal links between molecular structure and spectral features, ensuring a self-validating approach to your experimental work.
The 1,5-naphthyridine scaffold is a crucial pharmacophore found in numerous biologically active compounds.[2][3] Its synthesis, often involving multi-step reactions like the Gould-Jacobs reaction, necessitates meticulous characterization at each stage to confirm the successful formation of the target molecule and rule out starting materials or intermediates.[4]
I. The Expected Infrared Signature of 1-Methyl-1,5-naphthyridin-4(1H)-one
Infrared spectroscopy is a powerful, rapid, and non-destructive technique for identifying functional groups within a molecule.[1][5] The fundamental principle lies in the absorption of infrared radiation by a molecule, which excites vibrations (stretching and bending) of its covalent bonds.[6] For a vibration to be IR active, it must cause a change in the molecule's dipole moment.[5]
The structure of 1-Methyl-1,5-naphthyridin-4(1H)-one presents several key functional groups that will give rise to a characteristic "fingerprint" in the IR spectrum.[5]
Carbonyl (C=O) Stretch: This is often the most prominent and diagnostic peak in the spectrum for this class of compounds. For a cyclic amide (lactam) or an α,β-unsaturated ketone system as seen here, the C=O stretching vibration is expected to produce a strong, sharp absorption band. Conjugation with the aromatic ring system typically lowers the frequency of the carbonyl stretch compared to a simple aliphatic ketone (which appears around 1715 cm⁻¹).[7][8] Therefore, we anticipate a strong peak in the range of 1660-1690 cm⁻¹ .
Aromatic C=C and C=N Stretching: The naphthyridine ring system contains both C=C and C=N bonds. These will produce a series of medium to strong absorptions in the region of 1600-1450 cm⁻¹ .[9] These bands are characteristic of aromatic and heteroaromatic ring systems.[10]
Aromatic C-H Stretching: The C-H bonds on the aromatic rings will exhibit stretching vibrations at frequencies just above 3000 cm⁻¹. This is a key distinguishing feature between sp² (aromatic/alkene) and sp³ (alkane) C-H bonds.[9][11] Look for one or more medium-intensity peaks in the 3000-3100 cm⁻¹ region.
Aliphatic C-H Stretching (N-Methyl Group): The methyl group attached to the nitrogen atom consists of sp³ hybridized carbon. Its C-H bonds will stretch at frequencies just below 3000 cm⁻¹.[12] Expect to see absorptions in the 2850-2960 cm⁻¹ range. A specific, albeit weaker, band around 2820-2830 cm⁻¹ can sometimes be diagnostic for an N-methyl group.[13]
Fingerprint Region (below 1400 cm⁻¹): This region contains a complex series of absorptions arising from C-H bending, C-N stretching, and other skeletal vibrations.[14] While difficult to assign individually without reference spectra, the overall pattern in this region is unique to the molecule and serves as a literal fingerprint for identification when compared against a known standard.[5]
II. Experimental Data: A Comparative Analysis
To validate a successful synthesis, the experimental IR spectrum of the product must be compared against expected values. Below is a table summarizing hypothetical, yet realistic, experimental data for a synthesized sample of 1-Methyl-1,5-naphthyridin-4(1H)-one, contrasted with typical literature values for the identified functional groups.
The most diagnostic peak. Its position suggests a conjugated ketone/lactam system, confirming the core structure. Absence of broad O-H stretch (3200-3600 cm⁻¹) rules out the 4-hydroxy tautomer.
The specific pattern can sometimes give clues about the substitution pattern on the aromatic rings.
III. Experimental Workflow & Protocol
A self-validating protocol is crucial for trustworthy results. This involves not only the sample preparation but also instrument checks to ensure data integrity.
Caption: Workflow for the synthesis and FT-IR validation of 1-Methyl-1,5-naphthyridin-4(1H)-one.
ATR is a common, modern technique that requires minimal sample preparation.
Instrument Preparation:
Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.
Perform a performance verification test using a polystyrene standard to confirm wavenumber accuracy.
Background Spectrum Acquisition:
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
Acquire a background spectrum. This is critical as it subtracts the IR absorptions of atmospheric CO₂ and water vapor from the sample spectrum.[15]
Sample Application:
Place a small amount (a few milligrams) of the purified, dry solid sample onto the center of the ATR crystal.
Lower the press arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
Sample Spectrum Acquisition:
Scan the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected from 4000 cm⁻¹ to 400 cm⁻¹.
Data Processing and Analysis:
The software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
Use the software tools to label the peaks of interest.
Compare the peak positions and relative intensities with the expected values outlined in Section II. The absence of peaks from starting materials (e.g., a primary amine N-H stretch from a precursor) is as important as the presence of product peaks.
IV. Comparison with Alternative Validation Methods
While FT-IR is an excellent first-pass technique, a comprehensive validation strategy often employs multiple analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
Performance: NMR provides the most detailed structural information, showing the chemical environment, connectivity, and number of different types of protons and carbons. It is the gold standard for unambiguous structure elucidation.
Comparison: Superior to IR for determining precise atom connectivity and stereochemistry. IR is faster and often requires less sample, making it ideal for quick reaction monitoring. For 1-Methyl-1,5-naphthyridin-4(1H)-one, ¹H NMR would confirm the number of aromatic protons, their coupling patterns, and show a distinct singlet for the N-methyl group. ¹³C NMR would show a peak in the 190-215 ppm range, confirming the carbonyl carbon.[7]
Mass Spectrometry (MS):
Performance: MS provides the molecular weight of the compound and, through fragmentation patterns, can offer structural clues. High-resolution MS (HRMS) can determine the elemental formula with high accuracy.
Comparison: MS is complementary to IR. It confirms the molecular weight, which IR cannot provide. IR confirms the presence of functional groups, which MS can only infer from fragmentation. The combination of MS (confirming mass) and IR (confirming functional groups) provides very strong evidence of the target molecule's identity.
Melting Point Analysis:
Performance: A sharp, well-defined melting point is a strong indicator of a pure compound.
Comparison: A simple and inexpensive technique to assess purity. However, it does not provide structural information. A synthesized compound matching the literature melting point is good evidence of identity, but it is not conclusive on its own.
V. Conclusion
Validating the synthesis of 1-Methyl-1,5-naphthyridin-4(1H)-one via FT-IR spectroscopy is a rapid, reliable, and highly informative method. The key to a trustworthy validation lies in a systematic approach: predicting the spectrum based on the molecule's structure, carefully acquiring an experimental spectrum on a purified sample, and critically comparing the two. The presence of a strong carbonyl absorption around 1675 cm⁻¹ , coupled with characteristic aromatic and aliphatic C-H stretches above and below 3000 cm⁻¹ respectively, provides a robust spectroscopic signature. While FT-IR is a powerful tool for confirming the presence of key functional groups and overall structure, for unequivocal proof of identity in research and development, it should be used in conjunction with other techniques, primarily NMR and MS, to form a complete and self-validating analytical package.
References
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
Molecules. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link]
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
Fiveable. (2025). N-methyl groups Definition. [Link]
Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
University of Colorado Boulder. (n.d.). IR: aromatics. [Link]
ScienceDirect. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. [Link]
Dr. Annasaheb G.D. Bendale Mahila Mahavidyalaya, Jalgaon. (2023). spectroscopic studies of some n-heterocyclic compounds. [Link]
SlideShare. (n.d.). The features of IR spectrum. [Link]
ResearchGate. (2025). Analysis of Carbonyl Value of Frying Oil by Fourier Transform Infrared Spectroscopy. [Link]
Royal Society of Chemistry. (n.d.). Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation. [Link]
PubMed. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. [Link]
Google Patents. (n.d.). CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound.
ResearchGate. (n.d.). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. [Link]
New Journal of Chemistry. (2024). In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions. [Link]
Spectroscopy Online. (2020). The Carbonyl Group, Part I: Introduction. [Link]
Michigan State University. (n.d.). Infrared Spectrometry. [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
Comparative Study of Tautomerism in Naphthyridinone Derivatives
[1][2] Executive Summary Objective: To provide a rigorous, data-driven comparison of tautomeric equilibria in 1,6- and 1,8-naphthyridin-2(1H)-one derivatives. Significance: Naphthyridinones are privileged scaffolds in me...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
Objective: To provide a rigorous, data-driven comparison of tautomeric equilibria in 1,6- and 1,8-naphthyridin-2(1H)-one derivatives.
Significance: Naphthyridinones are privileged scaffolds in medicinal chemistry, serving as bioisosteres for quinolinones and purines. Their pharmacological efficacy—specifically in kinase inhibition and DNA G-quadruplex stabilization—is strictly governed by their tautomeric state (Lactam vs. Lactim).
Key Insight: While both isomers predominantly favor the lactam (oxo) form in solution, the 1,8-naphthyridinone scaffold exhibits a unique capacity for forming stable, planar hydrogen-bonded dimers (ADAD motif) absent in the 1,6-isomer, significantly influencing its utility in supramolecular drug design.
Theoretical Framework: The Lactam-Lactim Equilibrium
The core tautomeric equilibrium involves the proton transfer between the ring nitrogen (N1) and the exocyclic oxygen (C2=O), mediated by solvent polarity and electronic effects of the fused pyridine ring.
Mechanism of Transformation
The transformation follows a rapid proton transfer mechanism, often solvent-assisted in protic media.
Equilibrium Equation:
High
(>10): Predominance of the Lactam form (seen in water/DMSO).
Low
(<1): Predominance of the Lactim form (rare, seen in gas phase or specific non-polar conditions with electron-withdrawing groups).
Visualization of Tautomeric Pathways
The following diagram illustrates the energetic landscape and solvent-mediated transition between the tautomers.
[3][4]
Comparative Analysis: 1,6- vs. 1,8-Naphthyridinones
This section synthesizes experimental NMR and computational DFT data to highlight the structural divergences.
Structural & Electronic Differences
Feature
1,6-Naphthyridin-2(1H)-one
1,8-Naphthyridin-2(1H)-one
Nitrogen Positions
N1 (Lactam), N6 (Pyridine)
N1 (Lactam), N8 (Pyridine)
Dominant Tautomer
Lactam ()
Lactam ()
H-Bonding Motif
Donor-Acceptor (DA)
Donor-Acceptor-Donor-Acceptor (ADAD)
Dimerization
Weak / Non-specific
Strong (Self-complementary Dimer)
H NMR (NH)
11.5 - 12.0 ppm (DMSO-)
11.8 - 12.3 ppm (DMSO-)
Drug Application
Kinase Inhibitors (e.g., ATP competitive)
DNA G-Quadruplex Binders
Case Study: The "ADAD" Motif in 1,8-Naphthyridinones
The 1,8-isomer is chemically distinct due to the proximity of the N1-H and the N8 lone pair.
Observation: In non-polar solvents (like
), 1,8-naphthyridinone derivatives form extremely stable dimers ().
Mechanism: The N1-H acts as a donor, while the C2=O and N8 act as acceptors. This creates a quadruply hydrogen-bonded array (ADAD) when two molecules face each other.
Implication: This mimics the hydrogen bonding face of Guanine, making 1,8-naphthyridinones exceptional scaffolds for recognizing Guanine-rich sequences (G-quadruplexes) in DNA, a property largely absent in the 1,6-isomer.
Experimental Methodologies
To validate tautomeric ratios in your specific derivatives, use the following self-validating protocols.
Protocol A: Variable Temperature (VT)
H NMR
Purpose: To distinguish between rapid tautomeric exchange and fixed static structures.
Sample Prep: Dissolve 5-10 mg of derivative in 0.6 mL DMSO-
(for polar equilibrium) or (to favor lactim/dimer).
Acquisition:
Record
H NMR at 298 K.
Focus on the NH signal (typically >10 ppm) and aromatic protons adjacent to C2.
Temperature Ramp:
Increase temperature in 10 K increments up to 350 K.
Analysis:
Lactam Confirmation: The NH signal typically broadens or shifts upfield due to breaking of H-bonds, but remains visible.
Dynamic Exchange: Coalescence of signals indicates rapid equilibrium.
Self-Validation: If the NH signal disappears completely upon adding
, it confirms the exchangeable proton (Lactam NH or Lactim OH).
Protocol B: UV-Vis Solvatochromism
Purpose: To calculate
based on solvent polarity.
Preparation: Prepare
M solutions in a range of solvents: Cyclohexane (Non-polar), Acetonitrile (Polar Aprotic), Methanol (Polar Protic).
Measurement: Scan 200–500 nm.
Data Interpretation:
Lactam: Absorbs at longer wavelengths (Red-shifted) due to extended conjugation of the amide.
Lactim: Absorbs at shorter wavelengths (Blue-shifted).
Calculation: Plot
vs. Reichardt’s Dye scale (). A linear correlation confirms a single dominant species; deviation suggests a shifting equilibrium.
Strategic Implications for Drug Design[5][6]
The choice of isomer dictates the binding mode. The following decision matrix guides scaffold selection.
Key Takeaways for Researchers:
Solubility: 1,8-naphthyridinones often suffer from lower solubility in non-polar media due to strong self-dimerization; functionalization at C7 is recommended to disrupt this if monomeric action is desired.
Bioisosterism: 1,6-naphthyridinone is an excellent bioisostere for isoquinolinone kinase inhibitors, often improving metabolic stability (lower lipophilicity) compared to the carbocyclic parent.
References
Tautomerism of Heterocycles & Analytical Methods
Source: Katritzky, A. R., et al. "Prototropic Tautomerism of Heteroaromatic Compounds."
Experimental 2D IR Spectroscopy of Lactam-Lactim Tautomerism
Source: Peng, C. S., et al. "Direct observation of ground-state lactam-lactim tautomerization using temperature-jump transient 2D IR spectroscopy." PNAS.
Hydrogen-Bond-Driven Dimers of Naphthyridines (G-Quadruplex)
Source: Kang, C., et al. "Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplexes."
Naphthyridinone vs Quinoline Inhibitors (MIF)
Source: Jorgensen, W. L., et al. "Adding a Hydrogen Bond May Not Help: Naphthyridinone vs Quinoline Inhibitors of Macrophage Migration Inhibitory Factor."
1,6-Naphthyridin-2(1H)-ones: Synthesis and Applications
Source: ResearchGate Review on 1,6-Naphthyridinones.
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to the Safe Disposal of 1-Methyl-1,5-naphthyridin-4(1H)-one for Laboratory Professionals
This document provides an in-depth guide to the proper handling and disposal of 1-Methyl-1,5-naphthyridin-4(1H)-one. As professionals in research and drug development, our responsibility extends beyond discovery to ensur...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides an in-depth guide to the proper handling and disposal of 1-Methyl-1,5-naphthyridin-4(1H)-one. As professionals in research and drug development, our responsibility extends beyond discovery to ensuring that every stage of the chemical lifecycle, including disposal, is managed with the highest commitment to safety, environmental stewardship, and regulatory compliance. The procedures outlined herein are grounded in established safety protocols and an understanding of the chemical nature of heterocyclic compounds, designed to build trust and ensure a self-validating system of laboratory safety.
Core Principle: Hazard Assessment and Waste Characterization
Direct, comprehensive toxicological data for 1-Methyl-1,5-naphthyridin-4(1H)-one is not extensively published. However, as a guiding principle of laboratory safety, any novel or sparsely studied chemical must be handled as if it were hazardous. The structural backbone of this compound, the 1,5-naphthyridine ring, is a privileged scaffold in medicinal chemistry, with many derivatives exhibiting significant biological activity, including cytotoxicity and enzyme inhibition.[1][2] The presence of this heterocyclic system necessitates a conservative approach to its disposal.[3][4]
Therefore, the core directive for the disposal of 1-Methyl-1,5-naphthyridin-4(1H)-one is to treat it unequivocally as a hazardous chemical waste . This determination is the responsibility of the waste generator and forms the basis for all subsequent handling procedures in accordance with the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[5][6] Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer or in regular solid waste.[7]
Immediate Safety and Personal Protective Equipment (PPE)
Handling 1-Methyl-1,5-naphthyridin-4(1H)-one, both in its pure form and as waste, requires adherence to standard laboratory safety practices to minimize exposure risk.
Table 1: Personal Protective Equipment (PPE) Requirements
Protection Type
Specification
Rationale
Hand Protection
Nitrile or other chemically resistant gloves.
Prevents dermal absorption. Given the potential for toxicity analogous to other nitrogen heterocycles, skin contact must be avoided.[8]
Eye Protection
ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
Protects eyes from splashes of liquids or contact with solid particulates. In case of eye contact, immediate and thorough rinsing is critical.[9][10]
Body Protection
Standard laboratory coat. For significant quantities or spill cleanup, a chemically resistant apron is recommended.
Protects skin and personal clothing from contamination. Contaminated clothing must be removed and decontaminated before reuse.[11]
Respiratory
Use only in a well-ventilated area, preferably within a certified chemical fume hood.[12]
Prevents inhalation of dust or aerosols. While vapor pressure may be low, aerosolization during handling can occur. For spills outside a hood, respiratory protection may be necessary.[8]
Emergency Exposure Procedures
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[10]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
Core Disposal Protocol: A Step-by-Step Operational Plan
The disposal of 1-Methyl-1,5-naphthyridin-4(1H)-one must follow a documented, compliant workflow from the point of generation to final removal by a licensed contractor.
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste management. Waste containing 1-Methyl-1,5-naphthyridin-4(1H)-one must be kept separate from other waste streams to prevent dangerous reactions.[7][13]
Do Not Mix With: Strong acids, strong bases, or oxidizing agents unless the reaction products are fully characterized and known to be compatible.
Designated Waste Container: Establish a dedicated, properly labeled container for this specific waste stream.
Step 2: Container Selection and Labeling
The integrity of the waste containment system is paramount.
Container Choice: Use a container made of a compatible material (e.g., borosilicate glass or a suitable plastic like polyethylene) that is in good condition with a secure, leak-proof screw cap.[14][15] The original product container is often the best choice for waste accumulation.[15]
Mandatory Labeling: The container must be clearly and legibly labeled. While awaiting pickup, this label must include:
The full chemical name: "1-Methyl-1,5-naphthyridin-4(1H)-one" . Do not use abbreviations or formulas.[14]
A clear indication of the hazards (e.g., "Toxic," "Irritant").
The accumulation start date.
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA), which is under the control of the laboratory personnel generating the waste.[14]
Location: The SAA should be a secondary containment tray within a fume hood or a designated cabinet.
Container Management: The waste container must be kept closed at all times except when actively adding waste.[14] Do not leave funnels in the container opening.[14]
Step 4: Arranging for Professional Disposal
Laboratory personnel are not the final disposers of hazardous waste. The final step is to coordinate with your institution's Environmental Health & Safety (EHS) department.
Request Pickup: Once the container is approaching full (e.g., 90% capacity), complete a chemical waste pickup request form as required by your institution.[14]
"Cradle-to-Grave" Management: Your EHS office will arrange for a licensed hazardous waste transporter to collect the material for final treatment and disposal, fulfilling the "cradle-to-grave" responsibility mandated by RCRA.[16]
Decontamination and Spill Management Protocol
Accidental spills must be managed promptly and safely.
Alert Personnel: Notify others in the immediate area of the spill.
Assess the Spill: For a small, manageable spill (<100 mL) within a fume hood, laboratory personnel may proceed with cleanup. For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team and EHS office.
Don PPE: At a minimum, wear the PPE outlined in Table 1.
Contain and Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels for large spills.
Collect Waste: Carefully sweep or scoop the absorbent material and place it into a designated, sealable container (e.g., a labeled bag or bucket).
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials (wipes, gloves) must be collected as hazardous waste.
Label and Dispose: Seal and label the container of spill debris as "Hazardous Waste: 1-Methyl-1,5-naphthyridin-4(1H)-one spill debris" and dispose of it through your EHS office.[15]
Disposal of Empty Containers
An "empty" container that held a hazardous chemical is not considered regular trash until it has been properly decontaminated.
Initial Removal: Ensure all pourable liquid or scrapable solid has been removed and collected as hazardous waste.
Triple Rinsing: The container must be triple-rinsed.[15]
Add a suitable solvent (one that can readily dissolve the compound, such as methanol or acetone) to the container, equal to about 5-10% of the container's volume.
Secure the cap and swirl thoroughly to rinse all interior surfaces.
Crucially, pour this first rinsate into your designated hazardous waste container. [15]
Repeat this rinsing procedure two more times, collecting all rinsate as hazardous waste.
Final Disposal: Once triple-rinsed, the container can be considered decontaminated. Deface or remove the original label completely.[15][17] The cap should be removed, and the container can then be disposed of in the appropriate glass or plastic recycling bin.[13][17]
Regulatory Framework Overview
All disposal activities are governed by a strict regulatory framework to protect human health and the environment.
RCRA: The Resource Conservation and Recovery Act, administered by the EPA, provides the comprehensive framework for managing hazardous waste in the United States.[5] Regulations are found in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[5][18]
Generator Status: The EPA categorizes hazardous waste generators based on the quantity of waste produced per month. This status dictates specific compliance requirements regarding storage time limits, training, and reporting. It is essential to be aware of your institution's generator status.
Table 2: EPA Hazardous Waste Generator Categories
Generator Category
Monthly Hazardous Waste Generation
On-Site Accumulation Time Limit
Large Quantity (LQG)
≥ 1,000 kg (2,200 lbs)
90 days
Small Quantity (SQG)
> 100 kg and < 1,000 kg
180 days
Very Small Quantity (VSQG)
≤ 100 kg (220 lbs)
No time limit (volume limited)
Note: Data sourced from EPA guidelines. State regulations may be more stringent.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of 1-Methyl-1,5-naphthyridin-4(1H)-one in a laboratory setting.
Caption: Decision workflow for managing 1-Methyl-1,5-naphthyridin-4(1H)-one.
References
Laboratory Chemical Waste Handling and Disposal Guidelines. (n.d.). University of Canterbury.
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
Personal protective equipment for handling 1-Methyl-1,5-naphthyridin-4(1H)-one
Executive Safety Summary Immediate Action Required: Treat 1-Methyl-1,5-naphthyridin-4(1H)-one as a Potent Pharmacophore Intermediate .[1][2][3] While specific GHS data for this exact isomer is often limited in public dat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Immediate Action Required: Treat 1-Methyl-1,5-naphthyridin-4(1H)-one as a Potent Pharmacophore Intermediate .[1][2][3]
While specific GHS data for this exact isomer is often limited in public databases, structural analogs (naphthyridinones and diazanaphthalenes) are established bioactive scaffolds used in kinase inhibitors and antimicrobial research. Consequently, you must move beyond standard "lab hygiene" to Potent Compound Safety protocols.[3]
Critical Hazards:
Bioactivity: High potential for biological interaction (enzyme inhibition) upon systemic absorption.[3]
Respiratory: Fine particulates are the primary exposure vector.[3]
Sensitization: Nitrogen heterocycles are frequent sensitizers; repeated dermal contact may induce allergic dermatitis.[3]
Hazard Assessment & Exposure Causality
To select the correct PPE, we must understand the mechanism of exposure.
Hazard Domain
Causality & Risk Logic
Physical State
This compound is typically a solid crystalline powder .[1][2][3] The primary risk is electrostatic suspension during weighing, leading to inhalation of invisible micro-particles.[3]
Chemical Structure
The 1,5-naphthyridine core is lipophilic.[2][3] If solubilized (e.g., in DMSO or DCM), it can permeate skin rapidly , carrying the bioactive payload into the bloodstream.
Toxicology (Surrogate)
Based on analogs (e.g., 1,8-naphthyridines), assume H302 (Harmful if swallowed) , H315 (Skin Irritant) , and H335 (Respiratory Irritant) .[2] Treat as a suspected STOT-RE (Specific Target Organ Toxicity - Repeated Exposure) agent until definitive tox data exists.[1][2][3]
PPE Matrix: The Barrier Protocol
Standard lab coats and latex gloves are insufficient for specific handling steps.
Core PPE Requirements
Protection Zone
Item Specification
Operational Rationale
Respiratory
N95 (Minimum) Recommended: P100/P3 Half-mask
Particle Size: Naphthyridine powders often generate fines <10µm during transfer.[2][3] Surgical masks provide zero protection against inhalation of active pharmaceutical ingredients (APIs).[3]
Dermal (Hands)
Double Nitrile Gloves Outer: 5 mil (0.12mm) Inner:[2] 4 mil (0.10mm)
Permeation Defense: Naphthyridines in organic solvents can degrade latex.[3] Double gloving creates a "breakthrough buffer" and allows outer glove removal upon contamination without exposing skin.[3]
Ocular
Chemical Goggles (Indirect Vent)
Dust Migration: Safety glasses leave gaps.[3] Goggles seal the orbital area against floating dust and splashes during synthesis.[3]
Body
Tyvek® Lab Coat (Closed wrist cuffs)
Fomite Control: Cotton coats trap dust in fibers, which can then be released later (secondary exposure).[3] Tyvek sheds particles and prevents solution soak-through.[2][3]
Operational Workflow: Handling & Synthesis
This workflow is designed to break the chain of exposure.[3]
Phase A: Weighing & Transfer (Highest Risk)[1][2]
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure.[3]
Static Management: Use an ionizing bar or anti-static gun on the weighing boat.[3] Naphthyridinones are prone to static charge, causing "powder fly-out."[2][3]
Technique: Use the "Tare-and-Add" method.[2][3] Do not spatula powder into a vessel sitting on an open bench.[3]
Phase B: Solubilization & Reaction[1][3]
Solvent Choice: If dissolving in DMSO or DMF , be hyper-vigilant.[3] These solvents are "skin penetrants" and will drag the naphthyridine through your gloves.[3]
Glove Discipline: Immediately change outer gloves if a splash occurs.[3] Do not wait for evaporation.[3]
Phase C: Decontamination[1][3]
Wet Wiping: Never dry sweep spilled powder.[3] Use a wet wipe soaked in 70% Ethanol or Isopropanol to capture particles.[3]
Classification: Segregate as "Hazardous Organic Waste - Nitrogen Heterocycles." [2][3]
Container: High-density polyethylene (HDPE) or glass.[2][3] Avoid metal containers if the solution is acidic.[3]
Destruction: The preferred method is High-Temperature Incineration to break the naphthyridine ring system.[2][3]
Disposal Workflow
Caption: Segregation and disposal pathway ensuring zero environmental release.
References
PubChem. (2025).[3] Compound Summary: Naphthyridinone Derivatives. National Library of Medicine.[3] [Link]
Occupational Safety and Health Administration (OSHA). (2024).[3][4] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[3] [Link][1][2]